molecular formula C5H10O5 B594759 D-Ribulose-13C CAS No. 131771-70-5

D-Ribulose-13C

Katalognummer: B594759
CAS-Nummer: 131771-70-5
Molekulargewicht: 151.122
InChI-Schlüssel: ZAQJHHRNXZUBTE-USGVHLPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-Ribulose-13C is a stable isotope-labeled form of the ketopentose, D-ribulose, which is a critical metabolic intermediate. This compound is an essential tracer for investigating the pentose phosphate pathway and related metabolic fluxes. It plays a pivotal role in advanced research on enzyme mechanisms, particularly in the study of riboflavin (vitamin B2) biosynthesis. Specifically, D-Ribulose-13C serves as a key substrate for enzymes like RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase), allowing researchers to use techniques such as NMR spectroscopy to trace the unexpected excision of the C4 carbon as formate during the catalytic process . The incorporation of the 13C label enables detailed, atom-level insight into complex biochemical transformations that are otherwise difficult to observe. Furthermore, 13C-labeled sugars like D-Ribulose-13C are fundamental tools in the enzymatic synthesis of other 13C-labeled compounds, providing a pathway to create specifically tagged molecules for a wide range of metabolic and structural biology studies . This makes D-Ribulose-13C an invaluable reagent for expanding the understanding of cellular metabolism and enzyme function.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-USGVHLPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)[13CH2]O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Ribulose-13C: Metabolic Tracing and Flux Analysis in the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribulose-13C is a stable isotope-labeled isotopomer of D-ribulose, a ketopentose sugar central to carbohydrate metabolism. While often overshadowed by its aldose isomer (D-ribose), D-ribulose—specifically in its phosphorylated form, Ribulose-5-Phosphate (Ru5P) —acts as the critical "traffic controller" of the Pentose Phosphate Pathway (PPP).

This guide details the technical utility of D-Ribulose-13C in Metabolic Flux Analysis (13C-MFA) . It explores how tracking the carbon fate of this molecule allows researchers to disentangle the oxidative and non-oxidative branches of the PPP, elucidate isomerase/epimerase enzyme kinetics, and quantify nucleotide biosynthesis rates.

Part 1: Chemical Identity and Metabolic Role

The Molecule

D-Ribulose is a ketopentose (C5H10O5). In biological systems, it rarely accumulates in its free form; it is rapidly phosphorylated to D-Ribulose-5-Phosphate (Ru5P) .

  • Chemical Formula:

    
    C
    
    
    
    
    
    C
    
    
    H
    
    
    O
    
    
    (depending on labeling pattern)
  • Key Isomers: D-Ribose (aldose), D-Xylulose (C3 epimer).

  • Stability: Ru5P is chemically unstable and prone to spontaneous isomerization; metabolic quenching during extraction is critical.

The Metabolic Hub: Pentose Phosphate Pathway (PPP)

Ru5P sits at the junction of oxidative and non-oxidative metabolism.

  • Generation (Oxidative Branch): Ru5P is the direct product of 6-Phosphogluconate Dehydrogenase (6PGD) .[1] This irreversible step releases CO2 and generates NADPH (essential for redox homeostasis).

  • Divergence (Non-Oxidative Branch): Ru5P is immediately processed by two competing enzymes:

    • Ribose-5-Phosphate Isomerase (RPI): Converts Ru5P

      
       Ribose-5-Phosphate (R5P) for nucleotide synthesis.
      
    • Ribulose-5-Phosphate 3-Epimerase (RPE): Converts Ru5P

      
       Xylulose-5-Phosphate (Xu5P) for carbon recycling back to glycolysis.
      

The 13C Advantage: By using D-Ribulose-13C (or generating it in situ via [1,2-13C]-Glucose), researchers can quantify the "split ratio" between nucleotide synthesis (RPI) and glycolytic recycling (RPE).

Part 2: Metabolic Flux Analysis (MFA) Applications[2][3][4][5]

Tracing Carbon Atom Transitions

The power of D-Ribulose-13C lies in the specific "scrambling" of carbon atoms that occurs downstream.

  • Scenario A: Nucleotide Synthesis. If Ru5P flows to R5P, the carbon backbone remains intact (C1 remains C1).

  • Scenario B: Recycling (Transketolase/Transaldolase). If Ru5P flows to Xu5P, it enters the non-oxidative shuffling reactions. The C1 and C2 carbons of Xu5P are transferred to other sugars.[1]

Critical Insight: By measuring the Mass Isotopomer Distribution (MID) of downstream metabolites (like Sedoheptulose-7-Phosphate or Fructose-6-Phosphate), one can mathematically reconstruct the flux through the Ru5P node.

Visualization: The Ru5P Divergence

The following diagram illustrates the central role of Ru5P and the carbon fate decisions.

PPP_Pathway Glucose Glucose (Input) G6P Glucose-6-P Glucose->G6P Hexokinase Ru5P Ribulose-5-P (Ru5P) [THE HUB] G6P->Ru5P Oxidative Branch (NADP+ -> NADPH + CO2) R5P Ribose-5-P (Nucleotides) Ru5P->R5P RPI (Isomerase) Xu5P Xylulose-5-P (Recycling) Ru5P->Xu5P RPE (Epimerase) GAP Glyceraldehyde-3-P R5P->GAP Transketolase F6P Fructose-6-P Xu5P->F6P Transketolase

Figure 1: The Ru5P divergence point. Ru5P is the obligate precursor for both nucleotide synthesis (Green path) and non-oxidative recycling (Yellow path).

Part 3: Experimental Protocols

The Challenge of Isomer Separation

The primary technical hurdle in studying D-Ribulose-13C is that Ru5P, R5P, and Xu5P have identical molecular weights (230.11 Da). Standard reverse-phase LC-MS cannot separate them, leading to a "lumped" pentose phosphate signal that obscures the specific flux through the epimerase vs. isomerase.

Protocol: Ion-Pairing LC-MS/MS for Pentose Separation

To resolve Ru5P from its isomers, an Ion-Pairing (IP) method is required.

Reagents:

  • Tracer: D-[1,2-13C2]-Glucose (generates [1,2-13C2]-Ru5P in situ).

  • IP Agent: Tributylamine (TBA) or Dihexylammonium acetate.

  • Quenching Solvent: 80:20 Methanol:Water (-80°C).

Workflow:

  • Metabolic Quenching (CRITICAL):

    • Rapidly wash cells with ice-cold saline.

    • Add -80°C Methanol:Water (80:20) immediately.

    • Why: Ru5P interconverts with R5P spontaneously at room temperature. Cold quenching freezes the isomer ratio.

  • Extraction:

    • Vortex and sonicate at 4°C.

    • Centrifuge (15,000 x g, 10 min, 4°C) to remove debris.

    • Dry supernatant under nitrogen flow (avoid heat).

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).

    • Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH 4.9).

    • Mobile Phase B: Methanol.

    • Gradient: Slow ramp (0% to 15% B over 20 mins) is necessary to resolve the isomers.

  • Detection (MRM Mode):

    • Monitor transition m/z 229

      
       97 (Phosphate group) or m/z 229 
      
      
      
      79.
    • Note: Ru5P typically elutes between R5P and Xu5P. Authentic standards must be run daily to confirm retention times.

Visualization: Analytical Workflow

Workflow Step1 1. Tracer Feeding (13C-Glucose or 13C-Ribulose) Step2 2. Rapid Quench (-80°C MeOH) Stops Isomerization Step1->Step2 Metabolic Steady State Step3 3. Extraction & Derivatization (Optional for GC) Step2->Step3 Cell Lysis Step4 4. Separation (IP-LC or HILIC) Step3->Step4 Inject Step5 5. MS Detection (MRM / MID) Step4->Step5 Elute

Figure 2: End-to-end workflow for 13C-Ribulose analysis. Step 2 is the most common failure point due to isomer instability.

Part 4: Data Interpretation & Comparison

Mass Isotopomer Distribution (MID)

Data output will be a vector of isotopomers (M+0, M+1, M+2...).

  • M+0: Unlabeled metabolite.

  • M+5 (if U-13C used): Fully labeled.

  • Flux Calculation: If you feed [1,2-13C]-Glucose:

    • Oxidative PPP: C1 is lost as CO2. Ru5P becomes [1-13C].

    • Glycolysis: C1 and C2 are retained.

    • Result: The ratio of M+1 Ru5P vs. M+2 Ru5P indicates the % of glucose entering oxidative PPP vs. glycolysis.

Technique Comparison Table
FeatureLC-MS/MS (Ion Pairing)GC-MSNMR Spectroscopy
Target Analyte Ru5P, R5P, Xu5P (Intact)Derivatized Sugars (e.g., Oximes)High-conc. Metabolites
Isomer Separation Excellent (with TBA/HILIC)Good (requires derivatization)Poor (signal overlap)
Sensitivity High (Femtomole range)ModerateLow (Millimolar range)
Positional Info Limited (unless MS^3 used)High (fragment ions)Highest (direct bond info)
Throughput HighLow (long prep time)Low

References

  • Antoniewicz, M. R. (2019). "High-resolution 13C Metabolic Flux Analysis." Nature Protocols. Link

  • Zamboni, N., et al. (2009).[2][3] "13C-based metabolic flux analysis." Nature Protocols. Link

  • Watanabe, S., et al. (2021).[4] "Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids."[4][5] Journal of Experimental Botany. Link

  • Serianni, A. S., & Bondo, P. B. (1994).[6] "13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers." Journal of Biomolecular Structure and Dynamics. Link

  • Hanke, T., et al. (2013).[2] "GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Mixotrophic alga." Proteomics. Link

Sources

D-Ribulose-13C Applications in Pentose Phosphate Pathway Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the application of D-Ribulose-13C and its phosphorylated derivatives in dissecting the Pentose Phosphate Pathway (PPP). It is designed for researchers requiring high-fidelity metabolic flux data and precise quantification of sugar phosphates.

Executive Summary

The Pentose Phosphate Pathway (PPP) is the metabolic pivot between glycolysis, nucleotide biosynthesis, and redox homeostasis (NADPH production). While Glucose-13C is the standard tracer for central carbon metabolism, it often lacks the resolution to deconvolute the reversible non-oxidative branch of the PPP due to rapid isotopic scrambling.

D-Ribulose-13C (and its physiological form, Ribulose-5-Phosphate [Ru5P]) represents a high-precision tool for two distinct applications:

  • Targeted Flux Probing: As a direct tracer (in permeabilized cells, lysates, or microbial systems) to bypass the oxidative branch (G6PDH) and specifically interrogate the non-oxidative reversible reactions (Transketolase/Transaldolase).

  • Absolute Quantification (IDMS): As a stable isotope-labeled internal standard (SIL-IS) for Isotope Dilution Mass Spectrometry, enabling the absolute quantification of femtomolar concentrations of PPP intermediates in complex matrices.

Mechanistic Foundation: The Ribulose Node

Ribulose-5-Phosphate (Ru5P) is the central hub of the PPP. It is the product of the oxidative phase (irreversible) and the substrate for the non-oxidative phase (reversible).

  • Oxidative Phase: Glucose-6P

    
     6-Phosphogluconate 
    
    
    
    Ru5P +
    
    
    + 2NADPH.
  • Non-Oxidative Phase: Ru5P isomerizes to Ribose-5P (R5P) or epimerizes to Xylulose-5P (X5P), which then scramble carbons to regenerate glycolytic intermediates (F6P, GAP).

Why D-Ribulose-13C?

Standard [1,2-13C]-Glucose tracing generates labeled Ru5P, but the label distribution is diluted by the glycolytic pool. Direct use of D-Ribulose-13C (or detection of the Ru5P pool) provides a "clean" entry point to study Ribulose-5-Phosphate Epimerase (RPE) and Ribose-5-Phosphate Isomerase (RPI) kinetics without upstream noise.

PPP_Ribulose_Focus G6P Glucose-6P Ru5P Ribulose-5P (Ru5P) [Target Node] G6P->Ru5P Oxidative Phase (G6PDH/6PGD) Generates NADPH R5P Ribose-5P Ru5P->R5P RPI (Isomerase) X5P Xylulose-5P Ru5P->X5P RPE (Epimerase) GAP G3P / F6P R5P->GAP Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->GAP Non-Oxidative Phase (TKT/TAL) Ribulose_Tracer D-Ribulose-13C (Direct Tracer) Ribulose_Tracer->Ru5P Ribulokinase (FGGY/AraB)

Figure 1: The Centrality of Ribulose-5P. The diagram highlights Ru5P as the divergence point. Direct tracing (yellow hexagon) bypasses the oxidative step (blue arrow), allowing isolation of isomerase/epimerase activity.

Application A: Absolute Quantification via IDMS

The most robust application of D-Ribulose-13C (specifically as [U-13C]-Ru5P) is as an internal standard. Sugar phosphates are notoriously difficult to quantify due to isomer co-elution (Ru5P, R5P, X5P) and ion suppression.

Protocol: Isotope Dilution LC-MS/MS

This protocol ensures self-validation by spiking the sample before extraction, correcting for recovery losses and matrix effects.

Materials:

  • Tracer: [U-13C5]-D-Ribulose-5-Phosphate (or enzymatically generated from [U-13C]-Glucose using yeast lysates).

  • Matrix: Cell pellet (1-5 million cells) or tissue (10-20 mg).

  • Instrumentation: UHPLC coupled to Triple Quadrupole (QqQ) MS.

Step-by-Step Workflow:

  • Quenching & Spiking (The Critical Step):

    • Rapidly quench metabolism by adding 80:20 Methanol:Water (pre-chilled to -80°C).

    • Immediately add a known quantity of [U-13C]-Ru5P standard (e.g., 100 pmol) to the quenching solution.

    • Rationale: Spiking at this stage corrects for degradation of Ru5P during extraction, which is chemically unstable.

  • Extraction:

    • Vortex vigorously (30s) and incubate at -80°C for 20 mins.

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Collect supernatant. Re-extract pellet with 80% MeOH if necessary.

  • Chromatographic Separation (HILIC):

    • Ru5P, R5P, and X5P have identical masses (m/z 229.01). Separation is mandatory.

    • Column: Polymer-based Amino column (e.g., Shodex Asahipak NH2P-50) or Amide HILIC.

    • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM NH4OH in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Note: High pH is often required to separate the pentose phosphate isomers.

  • Mass Spectrometry Detection (MRM):

    • Operate in Negative Ion Mode (ESI-).

    • Target (Endogenous): 229.0

      
       97.0 (Phosphate fragment) or 79.0.
      
    • Internal Standard (13C-Labeled): 234.0

      
       97.0 (Phosphate is unlabeled) or 234.0 
      
      
      
      79.0.
  • Data Analysis:

    • Calculate the Response Ratio:

      
      .
      
    • Quantify concentration using the known spike amount:

      
      .
      

Application B: Metabolic Flux Analysis (MFA)

While Glucose-13C is the standard "input" for MFA, the Ribulose-13C pool is the critical "readout" for determining the split between glycolysis and the PPP.

Experimental Design: The "Split" Assay

To determine the flux into the PPP vs. Glycolysis, researchers analyze the Mass Isotopomer Distribution (MID) of Ru5P derived from [1,2-13C]-Glucose.

Tracer InputMetabolic RouteResulting Ru5P LabelingResulting Lactate Labeling
[1,2-13C]-Glucose Glycolysis N/AM+2 (via F1,6BP)
[1,2-13C]-Glucose Oxidative PPP M+1 (Loss of C1 as CO2) M+1 (via recycling)

Interpretation:

  • If Ru5P is predominantly M+1 , the oxidative branch is active.

  • If Ru5P shows M+2 (derived from reverse non-oxidative flow from F6P/GAP), the non-oxidative branch is operating in reverse (gluconeogenic direction).

Advanced Protocol: Direct D-Ribulose-13C Tracing

Note: This is a specialized application for microbial studies (e.g., E. coli, Citrobacter) or engineered mammalian cells expressing Ribulokinase (FGGY), as native mammalian uptake of D-Ribulose is poor.

  • Medium Preparation: Glucose-free DMEM supplemented with 5 mM [U-13C]-D-Ribulose.

  • Incubation: 1-4 hours (Steady state is reached faster than glucose).

  • Readout:

    • M+5 Ru5P: Indicates direct uptake and phosphorylation.

    • M+5 R5P: Indicates RPI activity.

    • M+3 Lactate: Indicates flux through the non-oxidative PPP into glycolysis (via TKT/TAL).

  • Utility: This uncouples NADPH production (oxidative) from Nucleotide synthesis. If cells grow on Ribulose but die on Glucose-deprivation, the defect lies in G6PDH/6PGD.

Data Visualization & Analysis

When analyzing 13C-Ribulose data, visualizing the isotopomer shifts is crucial.

Workflow_IDMS Step1 Sample Collection (Cells/Tissue) Step3 Metabolite Extraction (-80°C MeOH) Step1->Step3 Step2 Spike-In [U-13C]-Ru5P Step2->Step3 Internal Standard Step4 HILIC Separation (Isomer Resolution) Step3->Step4 Step5 QqQ MS Analysis (MRM Detection) Step4->Step5 Step6 Quantification (Ratio Analysis) Step5->Step6

Figure 2: IDMS Workflow. The integration of the 13C-standard at the extraction step (yellow hexagon) is the critical control point for quantitative accuracy.

Summary of Key Isotopomers
MetaboliteParent m/z (M+0)[U-13C] Standard m/z (M+5)Fragment (Phosphate)
Ribulose-5P 229.0234.097.0 / 79.0
Ribose-5P 229.0234.097.0 / 79.0
Xylulose-5P 229.0234.097.0 / 79.0

Note: Since m/z values are identical, retention time (RT) is the only discriminator.

References

  • Wamelink, M. M., et al. (2008). "The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review." Journal of Inherited Metabolic Disease.

  • Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols.

  • Jang, C., et al. (2018). "Metabolite Proofreading by the Enzyme FGGY Prevents Accumulation of Toxic D-Ribulose."[1] Cell Chemical Biology. (Demonstrates the role of Ribulokinase).[2][3][4][5]

  • Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols.

  • Fan, J., et al. (2014). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. (Example of PPP flux analysis).

Sources

An In-Depth Technical Guide to Investigating the Non-Oxidative Pentose Phosphate Pathway Using ¹³C-Labeled Ribulose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-oxidative branch of the pentose phosphate pathway (PPP) is a critical hub of cellular metabolism, responsible for the interconversion of sugar phosphates and linking pentose metabolism with glycolysis and gluconeogenesis. Understanding the dynamics of this pathway is paramount in various research fields, including cancer biology, immunology, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the principles and methodologies for employing ¹³C-labeled ribulose (specifically, its phosphorylated form, ribulose-5-phosphate) as a tracer to investigate the flux through the non-oxidative PPP. We will delve into the theoretical underpinnings of ¹³C metabolic flux analysis, provide detailed experimental protocols, and discuss data interpretation, empowering researchers to unravel the complexities of this vital metabolic route.

Introduction: The Significance of the Non-Oxidative Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs in parallel to glycolysis.[1] It is bifurcated into two distinct phases: the oxidative and the non-oxidative phase.[1] The oxidative phase is an irreversible process that generates NADPH, a crucial reducing agent for biosynthetic reactions and antioxidant defense, and produces pentose phosphates.[1]

The non-oxidative phase, in contrast, consists of a series of reversible reactions that interconvert five-carbon sugar phosphates (pentose phosphates) into three-, four-, six-, and seven-carbon sugar phosphates.[2][3] This phase is central to cellular metabolic flexibility, as it allows the cell to adapt to varying metabolic demands.[4] For instance, if the cell requires more NADPH than ribose-5-phosphate for nucleotide synthesis, the excess ribose-5-phosphate can be channeled back into glycolysis in the form of fructose-6-phosphate and glyceraldehyde-3-phosphate.[4][5]

The key enzymes governing the carbon-shuffling reactions of the non-oxidative PPP are transketolase and transaldolase.[2]

  • Transketolase transfers a two-carbon ketol group from a ketose donor to an aldose acceptor.[6][7]

  • Transaldolase transfers a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor.

Dysregulation of the non-oxidative PPP has been implicated in numerous diseases. In cancer, altered flux through this pathway can support rapid cell proliferation by providing precursors for nucleotide synthesis and maintaining redox balance. Therefore, the ability to accurately measure the flux through the non-oxidative PPP is of significant interest to researchers and drug development professionals.

The Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[8] The core principle involves introducing a substrate labeled with a stable isotope, such as ¹³C, into the metabolic network.[9] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, creating unique isotopic labeling patterns.[9] By measuring these labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative contributions of different pathways to the production of a given metabolite.[9][10]

For studying the non-oxidative PPP, ¹³C-labeled glucose has traditionally been the tracer of choice.[9][11] However, to specifically probe the reactions downstream of the oxidative phase, direct feeding of a ¹³C-labeled pentose phosphate, such as ribulose-5-phosphate (formed from ribulose), offers a more direct and targeted approach.

Experimental Design: Using ¹³C-Labeled Ribulose

A successful ¹³C-MFA experiment hinges on careful planning and execution. Here, we outline the key considerations for designing an experiment using ¹³C-labeled ribulose to investigate the non-oxidative PPP.

Choice of Tracer:

The selection of the ¹³C-labeled tracer is critical. While D-Ribulose itself is not a direct entry point into the central carbon metabolism, its phosphorylated form, D-Ribulose-5-phosphate, is a key intermediate of the PPP. In practice, researchers often use ¹³C-labeled glucose, which is then converted to labeled ribulose-5-phosphate via the oxidative PPP. For a more direct investigation of the non-oxidative branch, one could theoretically use ¹³C-labeled ribose or xylulose, which can be phosphorylated to their respective pentose phosphates. For the purpose of this guide, we will focus on the conceptual use of a uniformly ¹³C-labeled ribulose-5-phosphate ([U-¹³C₅]Ribulose-5-phosphate) as the starting point for tracing the non-oxidative PPP.

Cell Culture and Labeling:

A typical workflow involves culturing cells in a defined medium and then switching to a medium containing the ¹³C-labeled substrate.

Step-by-Step Protocol for Cell Culture and Labeling:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Pre-labeling Culture: Culture cells in a standard, unlabeled medium until they reach the desired confluence.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM, RPMI-1640) with the ¹³C-labeled tracer and other necessary nutrients.

  • Labeling: Remove the pre-labeling medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into the metabolic network and to reach isotopic steady state. The time required to reach steady state can vary depending on the cell type and experimental conditions, but is often achieved within 10-30 minutes for the PPP and glycolytic fluxes.[10]

Metabolite Extraction:

After labeling, the metabolic activity must be rapidly quenched, and the intracellular metabolites extracted.

Step-by-Step Protocol for Metabolite Extraction:

  • Quenching: Aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C methanol) to the cells to halt all enzymatic activity.

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Add a solvent mixture (e.g., methanol:water:chloroform) to the cell suspension to extract both polar and non-polar metabolites.

  • Phase Separation: Centrifuge the mixture to separate the polar (containing sugar phosphates), non-polar, and protein layers.

  • Collection and Storage: Carefully collect the polar phase and store it at -80°C until analysis.

Analytical Methods: Mass Spectrometry

Mass spectrometry (MS) is the most common analytical technique for measuring ¹³C labeling patterns in metabolites.[10] It offers high sensitivity and resolution, allowing for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition).

Workflow for LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC) to reduce the complexity of the sample and improve the detection of individual compounds.

  • Ionization: The separated metabolites are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized metabolites are then analyzed in a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrometer acquires data in either full scan mode (to see all ions) or selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted analysis of specific metabolites and their isotopologues.

Data Analysis and Interpretation

The raw MS data consists of the signal intensities for different isotopologues of the measured metabolites. This data needs to be corrected for the natural abundance of ¹³C and then used to calculate the mass isotopomer distribution (MID). The MID represents the fractional abundance of each isotopologue of a metabolite.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with [U-¹³C₅]Ribulose-5-Phosphate

MetaboliteM+0M+1M+2M+3M+4M+5M+6M+7
Ribose-5-phosphate5%2%3%5%10%75%--
Fructose-6-phosphate20%5%10%15%20%15%15%-
Glyceraldehyde-3-phosphate30%10%25%35%----
Sedoheptulose-7-phosphate15%5%10%15%20%15%10%10%

M+n represents the isotopologue with 'n' ¹³C atoms.

The observed MIDs can then be used to infer the activity of the non-oxidative PPP enzymes. For example, the transfer of a ¹³C₂ fragment from a labeled ketose to an unlabeled aldose by transketolase will result in a product with two ¹³C atoms. Similarly, transaldolase will transfer a ¹³C₃ fragment. By analyzing the distribution of ¹³C in the various sugar phosphates, one can model the fluxes through these reactions.

Visualizing the Workflow and Pathway

Diagrams are essential for understanding complex biological processes and experimental workflows.

Diagram 1: Experimental Workflow for ¹³C-MFA of the Non-Oxidative PPP

G cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Culture in Unlabeled Medium A->B C Switch to 13C-Labeled Medium B->C D Quench Metabolism C->D E Extract Metabolites D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Flux Modeling G->H

Caption: A streamlined workflow for ¹³C-MFA.

G R5P Ribose-5-P (C5) TK1 Transketolase R5P->TK1 X5P Xylulose-5-P (C5) X5P->TK1 TK2 Transketolase X5P->TK2 Ru5P Ribulose-5-P (C5) Ru5P->R5P Ru5P->X5P G3P Glyceraldehyde-3-P (C3) TA Transaldolase G3P->TA S7P Sedoheptulose-7-P (C7) S7P->TA F6P Fructose-6-P (C6) E4P Erythrose-4-P (C4) E4P->TK2 TK1->G3P TK1->S7P TA->F6P TA->E4P TK2->G3P TK2->F6P

Sources

Methodological & Application

Application Notes and Protocols for D-Ribulose-13C Infusion in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Pentose Phosphate Pathway with D-Ribulose-13C

Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and quantifying cellular fluxes.[1][2] While glucose and glutamine are the most commonly used tracers, the choice of isotopic tracer is critical for probing specific metabolic routes with precision.[3] D-Ribulose-13C is a powerful, yet underutilized, tracer for directly investigating the pentose phosphate pathway (PPP), a critical nexus for nucleotide synthesis, NADPH production, and redox homeostasis.[4] Unlike glucose, which enters the PPP after initial glycolytic steps, D-Ribulose can be directly phosphorylated to D-ribulose-5-phosphate, offering a more direct window into the non-oxidative branch of the PPP.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of D-Ribulose-13C as a metabolic tracer in mammalian cell culture. The protocols outlined herein are designed to ensure scientific integrity through a self-validating experimental design, from initial cell culture preparation to final mass spectrometry analysis and data interpretation.

Metabolic Fate of D-Ribulose-13C: A Direct Route to the Pentose Phosphate Pathway

Upon entering the cell, D-Ribulose is phosphorylated by D-ribulokinase to form D-ribulose-5-phosphate.[5] This intermediate is a central hub in the pentose phosphate pathway. It can be acted upon by two key enzymes:

  • Ribulose-5-phosphate 3-epimerase (RPE): Catalyzes the reversible conversion of D-ribulose-5-phosphate to D-xylulose-5-phosphate.[6]

  • Ribose-5-phosphate isomerase (RPI): Catalyzes the reversible isomerization of D-ribulose-5-phosphate to D-ribose-5-phosphate.[3]

The resulting 13C-labeled pentose phosphates then propagate through the non-oxidative PPP, leading to the formation of other labeled sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then re-enter glycolysis. By tracking the distribution of the 13C label in these downstream metabolites, researchers can gain valuable insights into the activity and regulation of the PPP.

DRibulose_13C D-Ribulose-13C (extracellular) DRibulose_13C_intra D-Ribulose-13C (intracellular) DRibulose_13C->DRibulose_13C_intra Uptake DR5P_13C D-Ribulose-5-P-13C DRibulose_13C_intra->DR5P_13C D-Ribulokinase (ATP -> ADP) DX5P_13C D-Xylulose-5-P-13C DR5P_13C->DX5P_13C Ribulose-5-phosphate 3-epimerase DRib5P_13C D-Ribose-5-P-13C DR5P_13C->DRib5P_13C Ribose-5-phosphate isomerase PPP_non_ox Non-oxidative PPP DX5P_13C->PPP_non_ox DRib5P_13C->PPP_non_ox Nucleotides Nucleotide Synthesis DRib5P_13C->Nucleotides Glycolysis Glycolysis PPP_non_ox->Glycolysis

Caption: Metabolic fate of D-Ribulose-13C in mammalian cells.

Experimental Design and Protocol

A successful D-Ribulose-13C infusion experiment requires careful planning and execution. The following protocol provides a detailed step-by-step guide.

I. Cell Culture and Preparation
  • Cell Line Selection: Choose a cell line relevant to the biological question. Ensure the cell line has active pentose phosphate pathway metabolism.

  • Culture Conditions: Culture cells in a standard growth medium appropriate for the cell line. Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Seeding Density: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment.[1] This ensures that the cells are in an exponential growth phase.

  • Media Preparation for Labeling: Prepare a custom labeling medium by supplementing base medium (lacking glucose and other carbon sources that could dilute the label) with D-Ribulose-13C. The final concentration of D-Ribulose-13C should be optimized for each cell line to avoid toxicity. A starting concentration range of 5-10 mM is recommended, based on studies with related pentoses.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration.

ParameterRecommendationRationale
Cell Confluency 70-80%Ensures cells are in an active metabolic state.
D-Ribulose-13C Concentration 5-10 mM (initial)Balances sufficient label incorporation with potential cytotoxicity. Must be optimized.
Incubation Time Time course (e.g., 0, 1, 4, 8, 24h)Determines the kinetics of label incorporation and helps identify isotopic steady state.
II. D-Ribulose-13C Infusion
  • Media Exchange: Aspirate the standard growth medium from the cell culture plates.

  • Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.

  • Add Labeling Medium: Add the pre-warmed D-Ribulose-13C labeling medium to the cells.

  • Incubation: Return the plates to the incubator and incubate for the desired time points. A time-course experiment is highly recommended to monitor the dynamics of label incorporation.[8]

III. Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to capture an accurate snapshot of the cellular metabolome.

  • Quenching: Place the culture plate on dry ice or in a liquid nitrogen bath to instantly halt metabolic processes.[9]

  • Extraction Solution: Prepare an ice-cold extraction solution of 80% methanol.

  • Extraction:

    • Remove the plate from the dry ice/liquid nitrogen.

    • Quickly add the ice-cold 80% methanol to each well.

    • Scrape the cells from the bottom of the well using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

Start Cells at 70-80% Confluency Media_Exchange Aspirate Growth Medium Start->Media_Exchange Wash Wash with PBS Media_Exchange->Wash Add_Label Add D-Ribulose-13C Medium Wash->Add_Label Incubate Incubate (Time Course) Add_Label->Incubate Quench Quench Metabolism (Dry Ice / Liquid N2) Incubate->Quench Extract Extract with Cold 80% Methanol Quench->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Metabolite Extract Collect->Dry Analysis LC-MS/MS Analysis Dry->Analysis

Caption: Experimental workflow for D-Ribulose-13C infusion.

IV. Mass Spectrometry Analysis

The dried metabolite extracts are now ready for analysis by liquid chromatography-mass spectrometry (LC-MS).

  • Resuspension: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC Separation: Use a chromatography method optimized for the separation of polar metabolites, particularly sugar phosphates. A hydrophilic interaction liquid chromatography (HILIC) column is often a good choice.

  • MS Detection: Analyze the samples using a high-resolution mass spectrometer capable of distinguishing between different isotopologues (molecules that differ only in their isotopic composition).[8]

  • Data Acquisition: Acquire data in full scan mode to capture all ions within a specified mass range. Targeted analysis of expected labeled metabolites can also be performed using selected ion monitoring (SIM) or parallel reaction monitoring (PRM).[2]

Data Analysis and Interpretation

The analysis of stable isotope tracing data involves determining the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.[8]

  • Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C (approximately 1.1%).[8]

  • Quantification of Label Incorporation: Calculate the percentage of the metabolite pool that has incorporated the 13C label from D-Ribulose-13C.

  • Metabolic Flux Analysis (MFA): For a more quantitative analysis, the MID data can be used as input for 13C-MFA software to calculate the relative or absolute fluxes through the pentose phosphate pathway and connected metabolic routes.

Troubleshooting

ProblemPossible CauseSolution
Low Label Incorporation - Inefficient uptake of D-Ribulose-13C.- Low activity of D-ribulokinase.- Insufficient incubation time.- Verify the expression of pentose transporters.- Confirm D-ribulokinase activity in the cell line.[5]- Perform a longer time-course experiment.
Cell Death/Toxicity - D-Ribulose-13C concentration is too high.- Perform a dose-response curve to determine the optimal, non-toxic concentration.[1]
Poor Metabolite Recovery - Inefficient quenching or extraction.- Ensure rapid and complete quenching.[9]- Optimize the extraction solvent and procedure.
High Variability Between Replicates - Inconsistent cell numbers.- Variations in incubation or quenching times.- Ensure accurate cell counting and seeding.- Standardize all experimental steps meticulously.

References

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition. (2011). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. (2023). bioRxiv. Retrieved February 2, 2026, from [Link]

  • Ribulose 5 phosphate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]

  • Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Photosynthesis in Higher Plants. (n.d.). NCERT. Retrieved February 2, 2026, from [Link]

  • Factors controlling enzymatic phosphorylation of D-ribulose 5-phosphate. (2015). Stack Exchange. Retrieved February 2, 2026, from [Link]

  • Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. (2010). PubMed. Retrieved February 2, 2026, from [Link]

  • Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. (2022). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Molecular Identification of d-Ribulokinase in Budding Yeast and Mammals. (2015). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. (2023). PubMed. Retrieved February 2, 2026, from [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2019). PNAS. Retrieved February 2, 2026, from [Link]

  • A direct cell quenching method for cell-culture based metabolomics. (2009). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • Simplified presentation of 13C-labeling patterns of metabolites from.... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • D-Ribulose-13C | CAS#:131771-70-5. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

  • Sub-chronic (13-week) oral toxicity study with D-ribose in Wistar rats. (2009). PubMed. Retrieved February 2, 2026, from [Link]

  • Ribulose 1,5-bisphosphate. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Evaluation of Quenching and Extraction Methods for Nucleotide/Nucleotide Sugar Analysis. (2015). PubMed. Retrieved February 2, 2026, from [Link]

  • Labelling of pentose phosphate pathway and purine nucleotides from 50%.... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The Sugar-Acid-Aroma Balance: Integrating the Key Components of Fruit Quality and Their Implications in Stone Fruit Breeding. (2024). MDPI. Retrieved February 2, 2026, from [Link]

  • Gavage of D-Ribose induces Aβ-like deposits, Tau hyperphosphorylation as well as memory loss and anxiety-like behavior in mice. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]

  • Preparation of [1-(13)C]D-Glucose 6-Phosphate from [(13)C]Methanol and D-Ribose 5-Phosphate with Methylotrophic Enzymes. (1991). PubMed. Retrieved February 2, 2026, from [Link]

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. (2010). PubMed. Retrieved February 2, 2026, from [Link]

  • Paper Specific Instructions. (n.d.). JAM 2026. Retrieved February 2, 2026, from [Link]

  • Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. (2022). YouTube. Retrieved February 2, 2026, from [Link]

  • A roadmap for interpreting 13C metabolite labeling pattern from cells. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Diphtheria. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2023). ChemRxiv. Retrieved February 2, 2026, from [Link]

Sources

Mass spectrometry methods for D-Ribulose-13C detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise detection of D-Ribulose-13C is a critical bottleneck in metabolic flux analysis (MFA), particularly when dissecting the oxidative versus non-oxidative branches of the Pentose Phosphate Pathway (PPP). D-Ribulose, a ketopentose, is structurally isomeric with D-Ribose (aldopentose), D-Xylulose, and D-Arabinose. Standard reverse-phase chromatography fails to retain these polar species, and mass spectrometry alone cannot distinguish isomers without chromatographic resolution.

This guide details two validated protocols: High-pH HILIC-MS/MS for high-throughput targeted quantification and MO-TMS GC-MS for robust isotopologue distribution analysis. These methods ensure the separation of D-Ribulose from its aldose and epimer counterparts, enabling accurate 13C-tracing.

Part 1: Strategic Context & Mechanism

The Isomer Challenge in PPP Flux

In 13C-MFA, D-Ribulose-5-Phosphate is the central node. However, analytical workflows often measure the dephosphorylated free sugars. The challenge lies in the "Isobaric Trap":

  • D-Ribulose (Ketose):

    
     149 (negative mode, deprotonated).
    
  • D-Ribose (Aldose):

    
     149.
    
  • D-Xylulose (Epimer):

    
     149.
    

Without adequate separation, the 13C-enrichment signal from Ribulose is diluted by the typically larger pools of Ribose, leading to erroneous flux calculations.

Pathway Visualization

The following diagram illustrates the critical node of Ribulose within the PPP and the necessity of separating it from its isomers.

PPP_Flux_Node G6P Glucose-6-P Ru5P Ribulose-5-P (Target Node) G6P->Ru5P Oxidative PPP (G6PDH) R5P Ribose-5-P Ru5P->R5P Isomerase Xu5P Xylulose-5-P Ru5P->Xu5P Epimerase Ribulose D-Ribulose (Ketose) Ru5P->Ribulose Phosphatase/Acid Hydrolysis Ribose D-Ribose (Aldose) R5P->Ribose Phosphatase/Acid Hydrolysis Xylulose D-Xylulose (Epimer) Xu5P->Xylulose Phosphatase/Acid Hydrolysis Ribose->Ribulose Interference in MS Xylulose->Ribulose Interference in MS

Figure 1: The "Isobaric Trap" in Pentose Phosphate Pathway analysis. D-Ribulose must be chromatographically resolved from Ribose and Xylulose to ensure accurate 13C quantification.

Part 2: Method A - LC-MS/MS (HILIC-Amide)

Application: High-throughput quantification of D-Ribulose-13C in complex biological matrices (plasma, cell lysate). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) with Amide stationary phases retains polar sugars via hydrogen bonding. High pH mobile phases enhance the ionization of sugars in negative electrospray ionization (ESI-) mode.

Chromatographic Conditions
  • System: UHPLC (e.g., Vanquish, Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 35°C (Critical: Higher temps can cause on-column anomerization).

  • Mobile Phase A: 80:20 Acetonitrile:Water + 0.1% NH₄OH (Ammonium Hydroxide).

  • Mobile Phase B: 30:70 Acetonitrile:Water + 0.1% NH₄OH.

    • Note: The high organic content in A is standard for HILIC. NH₄OH provides the alkaline environment (pH ~9.0) to facilitate deprotonation [M-H]⁻.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 0 0.25
2.0 0 0.25
12.0 60 0.25
12.1 100 0.35
14.0 100 0.35
14.1 0 0.25

| 18.0 | 0 | 0.25 |

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Source Temp: 350°C.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)
D-Ribulose (Unlabeled) 149.0 [M-H]⁻89.0 [C3H5O3]⁻1250
D-Ribulose (Unlabeled) 149.0 [M-H]⁻59.0 [C2H3O2]⁻1850
D-Ribulose-1-13C 150.0 [M-H]⁻90.0 / 89.0*1250
D-Ribulose-U-13C 154.0 [M-H]⁻92.01250
D-Ribose (Interference) 149.0 [M-H]⁻89.01250
  • Note on 1-13C: If C1 is labeled, the C3-fragment (C3-C4-C5) will be m/z 89. If C3-C5 contains the label, it will be m/z 90.

Protocol Steps
  • Extraction: Lyse cells in ice-cold 80:20 Methanol:Water . (Avoid acid extraction if possible to prevent hydrolysis of nucleotides, unless total pool is desired).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Evaporation: Dry supernatant under nitrogen flow (do not use heat >30°C).

  • Reconstitution: Dissolve in 100% Acetonitrile . (Injecting water into HILIC causes peak distortion).

  • Run: Inject 2-5 µL onto the LC-MS system.

Part 3: Method B - GC-MS (MO-TMS Derivatization)

Application: Metabolic Flux Analysis (MFA) requiring precise isotopologue distributions (M0, M1, M2...). Rationale: GC-MS offers superior peak capacity. The Methoxime-TMS (MO-TMS) method is mandatory. Methoximation locks the sugar in its open-chain form, preventing the formation of multiple anomeric peaks (alpha/beta-pyranose, alpha/beta-furanose) which complicates quantification.

Derivatization Chemistry
  • Oximation: Reaction with Methoxyamine Hydrochloride (MeOX) in Pyridine.

    • Function: Converts the carbonyl group (C=O) to an oxime (C=N-OCH₃). This opens the ring and locks it, though it forms two geometric isomers (syn/anti) which are chromatographically separable but have identical mass spectra.

  • Silylation: Reaction with MSTFA or BSTFA.[1]

    • Function: Replaces active hydrogens (-OH) with Trimethylsilyl (TMS) groups, rendering the molecule volatile.

Detailed Protocol
  • Dry Sample: Evaporate sample to complete dryness in a glass vial (critical: moisture kills silylation reagents).

  • Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) .

    • Incubate at 30°C for 90 minutes .

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 37°C for 30 minutes .

  • Transfer: Transfer to a GC vial with a glass insert. Analyze within 24 hours.

GC-MS Parameters
  • Column: DB-5MS or TG-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (or 1:10 split for high conc), 250°C.

  • Oven Program:

    • Initial: 80°C (hold 2 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C.

    • Ramp 3: 20°C/min to 300°C (hold 5 min).

  • MS Detection: Electron Impact (EI, 70eV). Full Scan (m/z 50-600) for flux analysis.

Isomer Identification (Retention Time Indices)

Using MO-TMS, sugars elute as two peaks (Syn/Anti).

  • D-Ribulose (5TMS): Elutes earlier than Ribose. Distinctive fragment at m/z 307 (C2-C5 fragment).

  • D-Ribose (5TMS): Elutes later. Distinctive fragment at m/z 217 .

  • D-Xylulose (5TMS): Elutes between Ribulose and Ribose.

Part 4: Data Analysis & Self-Validation

Correction for Natural Abundance

For 13C-Ribulose detection, raw ion intensities must be corrected for the natural presence of 13C (1.1%) in the derivatization reagents (TMS groups contribute significant carbon).

Matrix Correction Equation:



Where:
  • 
     is the measured vector of isotopologues (M0, M1, M2...).
    
  • 
     is the correction matrix accounting for natural isotope distribution of the sugar backbone and the TMS/Oxime groups.
    
Workflow Diagram

Workflow Sample Biological Sample (Cell/Plasma) Extract Extraction (MeOH/H2O) Sample->Extract Split Decision Point Extract->Split LC_Prep Reconstitute in ACN Split->LC_Prep High Throughput GC_Dry Dry Down Split->GC_Dry Flux/Isotopomers LC_Run HILIC-Amide LC-MS (Neg Mode) LC_Prep->LC_Run LC_Data Targeted Quant (ng/mL) LC_Run->LC_Data GC_Deriv MO-TMS Derivatization (Pyridine/MSTFA) GC_Dry->GC_Deriv GC_Run GC-MS (EI) DB-5MS Column GC_Deriv->GC_Run GC_Data Flux Analysis (Isotopologue Dist) GC_Run->GC_Data

Figure 2: Dual-stream workflow for D-Ribulose-13C analysis. Select LC-MS for speed/sensitivity or GC-MS for structural isomer resolution and flux tracing.

References

  • Lu, W., et al. (2018). "Metabolomic analysis of the pentose phosphate pathway." Methods in Molecular Biology. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

  • Wegner, A., et al. (2015). "Fragment-based 13C metabolic flux analysis." Metabolic Engineering. Link

  • Kind, T., et al. (2009). "Fiehn Lib: Mass Spectral and Retention Index Libraries for Metabolomics." Analytical Chemistry. Link

  • Cui, L., et al. (2022). "Separation of sugar isomers using hydrophilic interaction chromatography." Journal of Chromatography A. Link

Sources

Application Note: Quantification of D-Ribulose-13C Enrichment in Cellular Extracts via IP-RP LC-HRMS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in metabolic flux analysis (MFA) and drug discovery targeting the Pentose Phosphate Pathway (PPP). It addresses the specific challenge of quantifying D-Ribulose-13C enrichment , distinguishing it from its structural isomers (D-Ribose, D-Xylulose) and its phosphorylated forms (Ribulose-5-Phosphate).

Introduction & Scientific Rationale

The quantification of D-Ribulose and its phosphate ester, Ribulose-5-Phosphate (Ru5P), is critical for dissecting flux through the Pentose Phosphate Pathway (PPP). In cellular metabolism, D-Ribulose primarily exists as Ru5P, the central hub connecting the oxidative and non-oxidative branches of the PPP.

The Analytical Challenge:

  • Isomerism: Ru5P is isobaric (same mass) with Ribose-5-Phosphate (R5P) and Xylulose-5-Phosphate (Xu5P). Standard reverse-phase chromatography cannot separate these isomers, leading to "chimeric" spectra and inaccurate flux calculations.

  • 13C Enrichment: To trace metabolic flux (e.g., from [1,2-13C2]-Glucose), one must resolve the mass isotopomer distribution (MID) of the specific isomer.

  • Stability: Sugar phosphates are labile; improper quenching leads to ATP hydrolysis and interconversion of pentose isomers.

The Solution: This protocol utilizes Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP LC) coupled with High-Resolution Mass Spectrometry (HRMS) . The use of Tributylamine (TBA) as an ion-pairing agent retains polar sugar phosphates on a C18 column and, crucially, provides the selectivity required to chromatographically resolve Ru5P from R5P and Xu5P prior to MS detection.

Experimental Design & Workflow

Tracer Selection

For PPP flux elucidation, [1,2-13C2]-Glucose is the gold-standard tracer.[1]

  • Oxidative PPP: Decarboxylation of 6-Phosphogluconate (6PG) loses C1. Ru5P retains only C2 as a labeled carbon (M+1).

  • Glycolysis: Generates trioses that can recombine via non-oxidative PPP, creating complex isotopologues (M+2, M+3).

  • Differentiation: The ratio of M+1 to M+2 in Ru5P allows calculation of the split between oxidative and non-oxidative flux.

Workflow Diagram

The following diagram outlines the critical path from cell culture to data generation.

Workflow Culture Cell Culture (Steady State) Tracer 13C-Glucose Addition Culture->Tracer 24-48h Quench Metabolism Quenching (-80°C MeOH) Tracer->Quench Rapid (<5s) Extract Biphasic Extraction (MeOH/CHCl3/H2O) Quench->Extract Cell Lysis LCMS IP-RP LC-HRMS (TBA Modifier) Extract->LCMS Supernatant Data Isotopologue Analysis LCMS->Data M+0 to M+5

Figure 1: End-to-end workflow for 13C-Ribulose quantification. Critical control points are highlighted in red (Quenching) and green (Analysis).

Detailed Protocol

Reagents & Materials
  • LC-MS Grade Solvents: Water, Methanol, Acetonitrile.

  • Ion-Pairing Agent: Tributylamine (TBA) (Sigma, ≥99.5%). Note: Use fresh TBA to minimize background noise.

  • Acidifier: Acetic Acid (Glacial).

  • Internal Standard: U-13C-Yeast Extract or specific 13C-labeled standards (e.g., 13C5-Ribose-5-P) to correct for extraction efficiency.

  • Column: Phenomenex Synergi Hydro-RP (100 x 2.0 mm, 2.5 µm) or Waters Atlantis T3.

Sample Preparation (Adherent Cells)
  • Quenching: Aspirate media rapidly. Immediately add 1 mL of 80% Methanol (pre-chilled to -80°C) to the dish.

    • Mechanism:[2][3][4] Extreme cold and organic solvent instantly denature enzymes, freezing the metabolic state (preventing Ru5P

      
       R5P interconversion).
      
  • Scraping: Scrape cells on dry ice. Transfer suspension to a pre-cooled tube.

  • Extraction: Vortex vigorously for 30s. Freeze-thaw cycle (liquid N2 / 37°C bath) x2 to ensure complete lysis.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Drying: Transfer supernatant to a new glass vial. Evaporate to dryness under nitrogen stream (avoid heat >30°C).

  • Reconstitution: Reconstitute in 100 µL LC-MS Mobile Phase A (see below). Do not use 100% water, as this can destabilize the ion-pairing equilibrium.

IP-RP LC-MS/MS Method

This method separates isomers based on their interaction with the TBA-coated stationary phase.

Chromatographic Conditions:

  • Column: Synergi Hydro-RP (100 x 2 mm, 2.5 µm).[5]

  • Temperature: 25°C.

  • Flow Rate: 0.2 mL/min.

  • Mobile Phase A: 97:3 Water:Methanol with 10 mM Tributylamine and 15 mM Acetic Acid (pH ~4.9).[5]

  • Mobile Phase B: 100% Methanol.

Gradient Profile:

Time (min) % B Event
0.0 0 Equilibrate (Isocratic)
2.5 0 Load Sample
5.0 20 Elute Sugar Phosphates
13.0 55 Elute Organic Acids
15.5 95 Wash Column
18.5 95 Hold Wash
19.0 0 Re-equilibrate

| 25.0 | 0 | End Run |

Mass Spectrometry Parameters (Orbitrap/HRMS):

  • Mode: Negative Electrospray Ionization (ESI-).

  • Scan Range: m/z 70–1000.

  • Resolution: 70,000 or higher (crucial to separate 13C peaks from interference).

  • Target Analyte (Ru5P): [M-H]- = m/z 229.0118 (Monoisotopic).

  • Isotopologues to Monitor:

    • M+0: 229.0118

    • M+1: 230.0151

    • M+2: 231.0185

    • ... up to M+5.

Data Analysis & Calculation

Identification of Ru5P

Under these conditions, pentose phosphates elute in the following order (approximate, verify with standards):

  • Ribulose-5-Phosphate (Ru5P) : ~10.5 min

  • Ribose-5-Phosphate (R5P) : ~11.2 min

  • Xylulose-5-Phosphate (Xu5P) : ~11.8 min Note: Without TBA, these co-elute at the void volume.

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance (


) for each isotopologue:


Natural Abundance Correction

You must correct for the natural presence of 13C (1.1%) in the carbon skeleton. Use a matrix-based correction algorithm (e.g., IsoCor or specific Python scripts) to derive the corrected tracer enrichment .

Table 1: Example Data Output Structure

Metabolite Retention Time M+0 Area M+1 Area M+2 Area ... % Enrichment (Corrected)
Ru5P 10.5 min 1.5E6 2.0E5 5.0E4 ... 12.4%

| R5P | 11.2 min | 4.2E6 | 1.1E5 | 1.0E4 | ... | 2.8% |

Pathway Visualization

Understanding the flow of 13C from Glucose to Ribulose is essential for interpreting the data.

PPP_Flux cluster_legend Legend Glc Glucose [1,2-13C] G6P G6P Glc->G6P Hexokinase PG6 6-PG G6P->PG6 G6PDH Ru5P Ribulose-5-P (Target) PG6->Ru5P 6PGDH (Loss of C1 -> CO2) R5P Ribose-5-P Ru5P->R5P RPIA (Isomerase) Xu5P Xylulose-5-P Ru5P->Xu5P RPE (Epimerase) L1 Oxidative Branch L2 Analyte of Interest L3 Non-Oxidative Branch

Figure 2: Pentose Phosphate Pathway highlighting the oxidative decarboxylation step that generates Ribulose-5-Phosphate.

Troubleshooting & Critical Parameters

  • Issue: Ion Suppression.

    • Cause: TBA can suppress ionization in positive mode and contaminate the source.

    • Fix:Always operate in Negative Mode. Dedicate a specific column and ideally a specific LC system to TBA methods, as it is difficult to flush out.

  • Issue: Peak Tailing.

    • Cause: Interaction with metal surfaces (phosphates are "sticky").

    • Fix: Use "PEEK-lined" columns or passivation with phosphoric acid prior to the run. Ensure pH is maintained at 4.9-5.0.

  • Issue: Co-elution of R5P and Ru5P.

    • Fix: Lower the slope of the gradient between 5 and 10 minutes. Reduce flow rate to 0.15 mL/min to increase interaction time with the ion-pairing agent.

References

  • Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. [Link]

  • Clasquin, M. F., et al. (2011). LC-MS-based 13C metabolic flux analysis for the pentose phosphate pathway. Current Opinion in Biotechnology. [Link]

  • Wamelink, M. M., et al. (2005). Detection of transaldolase deficiency in urine samples by capillary LC-MS/MS. Journal of Inherited Metabolic Disease. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

Sources

Illuminating Metabolic Fates: A Guide to Isotopomer Distribution Analysis of D-Ribulose-13C Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Crossroads of Carbon Metabolism

In the intricate web of cellular metabolism, D-Ribulose and its phosphorylated derivatives stand at a critical juncture, most notably within the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic route responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing pentose sugars, the building blocks of nucleotides and nucleic acids.[1][2] Understanding the flux of carbon atoms through D-ribulose and its associated metabolites is paramount for researchers in fields ranging from metabolic engineering and drug development to fundamental biology.[3][4]

Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful lens to trace the metabolic fate of specific molecules.[5] By introducing a ¹³C-labeled precursor, such as D-Ribulose-¹³C, into a biological system, we can follow the incorporation of these heavy isotopes into downstream metabolites. The resulting mass shifts are detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the quantification of isotopomer distributions.[6][7] An "isotopomer" is a molecule with a specific number and position of isotopic labels.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis of isotopomer distribution analysis of D-Ribulose-¹³C metabolites.

I. The Principle: Tracing Carbon's Journey

The core principle of ¹³C metabolic flux analysis (¹³C-MFA) is to introduce a substrate enriched with ¹³C into a biological system at a metabolic and isotopic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream compounds. The pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID) or mass distribution vector (MDV), provides a detailed fingerprint of the active metabolic pathways.[10] For instance, the distribution of ¹³C in metabolites downstream of D-ribulose-5-phosphate can reveal the relative activities of the oxidative and non-oxidative branches of the pentose phosphate pathway.[11][12]

This approach allows for a quantitative understanding of metabolic fluxes—the rates of conversion between metabolites—which cannot be obtained from simple measurements of metabolite concentrations.[3] By comparing the experimentally measured MIDs with MIDs predicted from a metabolic network model, researchers can estimate the intracellular metabolic fluxes.[13]

II. Experimental Design: Laying the Foundation for Robust Data

A well-designed experiment is crucial for obtaining meaningful isotopomer data. Key considerations include the choice of ¹³C-labeled tracer, labeling duration, and the biological system under investigation.

Choosing the Right Tracer

The selection of the ¹³C-labeled D-Ribulose tracer is dictated by the specific metabolic pathways of interest. For example:

  • [U-¹³C₅]-D-Ribulose: A uniformly labeled ribulose, where all five carbon atoms are ¹³C, is an excellent choice for tracing the fate of the entire carbon backbone. It allows for the clear identification of metabolites derived from the administered ribulose.

  • [1,2-¹³C₂]-D-Ribulose: This specifically labeled tracer can provide more detailed information about the cleavage and rearrangement reactions in pathways like the non-oxidative PPP. The resulting labeling patterns in downstream metabolites can help to resolve fluxes through specific enzymatic steps.[14]

Achieving Isotopic Steady State

For accurate flux analysis, it is essential that the intracellular metabolite pools have reached an isotopic steady state, meaning the ¹³C enrichment of the metabolites is stable over time.[10] The time required to reach this state depends on the turnover rates of the metabolite pools and the growth rate of the organism.[10] Preliminary time-course experiments are recommended to determine the optimal labeling duration, which can range from minutes in rapidly dividing microorganisms to hours or days in mammalian cells.[12]

III. Methodologies: From Cell Culture to Data Acquisition

This section provides detailed protocols for the key stages of an isotopomer distribution analysis experiment.

Diagram: Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data_proc Data Processing & Interpretation cell_culture 1. Cell Culture with ¹³C-D-Ribulose quenching 2. Rapid Quenching cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction ms_analysis 4a. LC-MS/MS Analysis extraction->ms_analysis nmr_analysis 4b. NMR Analysis extraction->nmr_analysis data_correction 5. Data Correction (Natural Abundance) ms_analysis->data_correction nmr_analysis->data_correction mid_calculation 6. MID Calculation data_correction->mid_calculation flux_analysis 7. Metabolic Flux Analysis mid_calculation->flux_analysis

Caption: A generalized workflow for ¹³C isotopomer analysis.

Protocol 1: Cell Culture and Metabolite Extraction

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

1. Cell Seeding and ¹³C-Labeling: a. Seed cells at an appropriate density to ensure they are in the exponential growth phase during the labeling period. b. On the day of the experiment, replace the standard culture medium with a pre-warmed medium containing the desired concentration of the ¹³C-D-Ribulose tracer. c. Incubate the cells for the predetermined duration to achieve isotopic steady state.

2. Rapid Quenching of Metabolism:

  • Rationale: This step is critical to instantly halt all enzymatic activity, preserving the in vivo metabolic state of the cells.[15][16] a. For adherent cells, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% sterile saline.[17] Then, add a quenching solution such as liquid nitrogen or a cold methanol solution (-40°C to -80°C).[15][18] b. For suspension cells, rapidly transfer the cell suspension to a tube containing a cold quenching solution, such as 60% methanol at -40°C, to achieve a final methanol concentration that effectively stops metabolism without causing significant metabolite leakage.[15]

3. Metabolite Extraction:

  • Rationale: The choice of extraction solvent is crucial for efficient recovery of a broad range of metabolites while minimizing degradation. a. After quenching, add a cold extraction solvent. A common choice is an 80:20 methanol:water solution pre-chilled to -80°C.[18][19] b. Scrape adherent cells in the presence of the extraction solvent. For suspension cells, pellet the cells by centrifugation at a low temperature after quenching and then add the extraction solvent. c. Lyse the cells by methods such as vortexing, sonication, or freeze-thaw cycles to ensure complete extraction.[19] d. Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. e. Collect the supernatant containing the metabolites and store it at -80°C until analysis.

Protocol 2: Analysis by Mass Spectrometry (MS)

Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is a highly sensitive and widely used technique for isotopomer analysis.[20][21]

1. LC Separation: a. Use a chromatographic method suitable for separating polar metabolites like sugar phosphates. Hydrophilic interaction liquid chromatography (HILIC) is often a good choice.[18] b. Reconstitute the dried metabolite extracts in a solvent compatible with the initial mobile phase conditions.[18]

2. MS Data Acquisition: a. Operate the mass spectrometer in full scan mode to detect all isotopologues of the target metabolites. b. The high resolution and mass accuracy of instruments like Orbitrap or Q-TOF analyzers are essential to distinguish between different isotopologues. c. For targeted analysis, a scheduled multiple reaction monitoring (MRM) method can be used on a triple quadrupole mass spectrometer for enhanced sensitivity and specificity.[21]

Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional distribution of ¹³C atoms within a molecule, which can be invaluable for resolving complex metabolic pathways.[22][23]

1. Sample Preparation: a. The amount of material required for NMR is generally higher than for MS. Pool extracts from multiple culture dishes if necessary. b. Lyophilize the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

2. NMR Data Acquisition: a. Acquire one-dimensional (1D) ¹³C NMR spectra to observe the overall labeling patterns.[24][25] b. For more detailed positional information, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC or the INADEQUATE experiment can be employed.[7][24] These techniques can reveal the connectivity of carbon atoms within a molecule. c. Advanced pulse sequences like isotope-edited total correlation spectroscopy (ITOCSY) can filter spectra of ¹²C- and ¹³C-containing molecules, simplifying the analysis of complex mixtures.[7][23]

IV. Data Analysis and Interpretation

The raw data from MS or NMR requires several processing steps to yield meaningful biological insights.

Diagram: Data Analysis Pipeline

data_analysis_pipeline raw_data Raw MS or NMR Data peak_integration Peak Integration & Identification raw_data->peak_integration correction Natural Abundance Correction peak_integration->correction mid_vector Mass Isotopomer Distribution (MID) Vector correction->mid_vector flux_modeling Metabolic Flux Modeling & Simulation mid_vector->flux_modeling biological_insights Biological Interpretation flux_modeling->biological_insights

Caption: A schematic of the data analysis workflow.

1. Correction for Natural Isotope Abundance:

  • Rationale: Carbon naturally exists as a mixture of isotopes, primarily ¹²C (≈98.9%) and ¹³C (≈1.1%).[9] This natural abundance of ¹³C contributes to the mass spectrum and must be corrected to accurately determine the enrichment from the labeled tracer.[26] a. The correction is typically performed using mathematical algorithms that account for the elemental composition of the metabolite and the natural abundance of all its constituent atoms. b. Several software packages are available for this purpose, including IsoCor and other specialized tools.[27]

2. Calculation of Mass Isotopomer Distributions (MIDs): a. After correction, the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) is calculated for each metabolite of interest.[10] b. This distribution is typically presented as a vector of fractional abundances that sum to 1.

3. Metabolic Flux Analysis: a. The calculated MIDs are then used as input for computational models of metabolic networks. b. Software tools such as Metran, INCA, or OpenMebius use iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.[4][28]

Data Presentation: A Hypothetical Example

The following table illustrates how MID data for Ribose-5-Phosphate (a key metabolite derived from Ribulose-5-Phosphate[11]) might be presented.

ConditionM+0M+1M+2M+3M+4M+5
Control 0.9450.0510.0030.0010.0000.000
Treatment A 0.2500.1500.2000.2500.1000.050
Treatment B 0.6000.2000.1000.0500.0300.020
  • M+0 represents the fraction of the metabolite with no ¹³C labels.

  • M+1 represents the fraction with one ¹³C label, and so on.

  • The data shows that Treatment A leads to a significant incorporation of ¹³C into Ribose-5-Phosphate compared to the control and Treatment B, suggesting an increased flux through the pentose phosphate pathway.

V. Conclusion: Unlocking Metabolic Secrets

Isotopomer distribution analysis of D-Ribulose-¹³C metabolites is a powerful technique for quantitatively probing the dynamics of central carbon metabolism. By providing a detailed view of metabolic fluxes, this approach offers invaluable insights for researchers in diverse fields. The successful application of this methodology hinges on careful experimental design, meticulous execution of protocols, and rigorous data analysis. With the guidance provided in this application note, researchers will be well-equipped to employ this technique to unravel the complexities of cellular metabolism and accelerate their scientific discoveries.

References

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. PubMed Central. Available at: [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. PubMed Central. Available at: [Link]

  • 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PubMed Central. PubMed Central. Available at: [Link]

  • GC-MS-Based Determination of Mass Isotopomer Distributions for 13 C-Based Metabolic Flux Analysis - Springer Nature Experiments. Springer Nature. Available at: [Link]

  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. YouTube. Available at: [Link]

  • 13C-based metabolic flux analysis | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Isotopes: 13C - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC - PubMed Central. PubMed Central. Available at: [Link]

  • 13C-Stable Isotope Labeling - UNT Research - University of North Texas. University of North Texas. Available at: [Link]

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. EPIC. Available at: [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. Frontiers. Available at: [Link]

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 - YouTube. YouTube. Available at: [Link]

  • Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling. BMC Bioinformatics. Available at: [Link]

  • Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Ribose 5-phosphate - Wikipedia. Wikipedia. Available at: [Link]

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC. PubMed Central. Available at: [Link]

  • High-resolution 13C metabolic flux analysis | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID) | Bioinformatics | Oxford Academic. Oxford Academic. Available at: [Link]

  • Metabolic pathway for D-ribose biosynthesis from xylose and glucose.... - ResearchGate. ResearchGate. Available at: [Link]

  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed. PubMed. Available at: [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PubMed. PubMed. Available at: [Link]

  • The ability of pentose pathways to form all essential metabolites provides clues to the origins of metabolism - PubMed Central. PubMed Central. Available at: [Link]

  • Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes - bioRxiv. bioRxiv. Available at: [Link]

  • A roadmap for interpreting 13C metabolite labeling pattern from cells - ResearchGate. ResearchGate. Available at: [Link]

  • UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling - SciRP.org. Scientific Research Publishing. Available at: [Link]

  • Carbon-13 NMR Spectroscopy - YouTube. YouTube. Available at: [Link]

  • Ultrahigh-Speed Calculation of Isotope Distributions | Analytical Chemistry. ACS Publications. Available at: [Link]

  • (PDF) Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - ResearchGate. ResearchGate. Available at: [Link]

  • Ribulose 5-phosphate – Knowledge and References - Taylor & Francis. Taylor & Francis. Available at: [Link]

  • Evaluation of sampling and quenching procedures for the analysis of intracellular metabolites in CHO suspension cells - Sci-Hub. Sci-Hub. Available at: [Link]

  • Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations | American Journal of Physiology-Endocrinology and Metabolism. American Physiological Society. Available at: [Link]

  • NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

  • Metabolism | Pentose Phosphate Pathway - YouTube. YouTube. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing D-Ribulose-¹³C for Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Ribulose-¹³C labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope tracers to probe the intricacies of cellular metabolism. As your dedicated application scientist, I've structured this guide to provide not just protocols, but the underlying scientific principles and field-proven insights to ensure your experiments are both successful and interpretable.

D-Ribulose, as a ketopentose, serves as a powerful tracer for investigating the Pentose Phosphate Pathway (PPP), a critical nexus for generating reductive power (NADPH) and synthesizing nucleotide precursors.[1][2] Optimizing the concentration of D-Ribulose-¹³C is paramount to achieving robust labeling patterns without inducing metabolic artifacts. This guide provides a comprehensive resource for experimental design, troubleshooting, and data interpretation.

Core Principles of ¹³C Labeling with D-Ribulose

Upon entering the cell, D-Ribulose is phosphorylated to D-Ribulose-5-Phosphate (Ru5P), a central intermediate of the PPP. From here, Ru5P can be directed through the oxidative or non-oxidative branches of the pathway, and the ¹³C label will be incorporated into various downstream metabolites. Understanding this metabolic fate is key to designing informative experiments.

ribulose_pathway D-Ribulose-¹³C (extracellular) D-Ribulose-¹³C (extracellular) D-Ribulose-¹³C (intracellular) D-Ribulose-¹³C (intracellular) D-Ribulose-¹³C (extracellular)->D-Ribulose-¹³C (intracellular) D-Ribulose-5-Phosphate-¹³C D-Ribulose-5-Phosphate-¹³C D-Ribulose-¹³C (intracellular)->D-Ribulose-5-Phosphate-¹³C Phosphorylation Oxidative PPP Oxidative PPP D-Ribulose-5-Phosphate-¹³C->Oxidative PPP Non-Oxidative PPP Non-Oxidative PPP D-Ribulose-5-Phosphate-¹³C->Non-Oxidative PPP NADPH Production NADPH Production Oxidative PPP->NADPH Production Nucleotide Synthesis Nucleotide Synthesis Non-Oxidative PPP->Nucleotide Synthesis Glycolytic Intermediates Glycolytic Intermediates Non-Oxidative PPP->Glycolytic Intermediates

Caption: Metabolic fate of D-Ribulose-¹³C upon cellular uptake.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and optimization of D-Ribulose-¹³C labeling experiments.

Q1: How do I determine the optimal starting concentration of D-Ribulose-¹³C?

A1: There is no single universal concentration. The optimal concentration depends on several factors, including the cell type, its metabolic rate, and the specific research question. A general approach is to start with a concentration similar to that of other pentoses used in culture media, typically in the range of 0.5-5 mM.

Causality:

  • Too Low: A concentration that is too low will result in insufficient label incorporation, making it difficult to detect changes in downstream metabolites over the background of naturally occurring ¹³C.

  • Too High: Conversely, an excessively high concentration can perturb the natural metabolic state of the cells. High levels of exogenous sugars can alter pathway fluxes, and in the case of ribose (a related sugar), can even lead to non-enzymatic glycation and cellular stress.[3][4]

Best Practice: Perform a dose-response experiment. Test a range of concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mM) and measure both the isotopic enrichment in a key downstream metabolite (like a nucleotide precursor) and markers of cell viability or stress. The optimal concentration will provide sufficient labeling without adverse cellular effects.

Q2: What is isotopic steady state, and how long should I incubate my cells with D-Ribulose-¹³C to achieve it?

A2: Isotopic steady state is the point at which the fractional enrichment of ¹³C in the metabolites of interest becomes constant over time.[5] The time required to reach this state is a function of the metabolic fluxes and the pool sizes of the intermediate metabolites.[5]

Causality:

  • Fast Turnover Pools: Metabolites in pathways with high fluxes and small pool sizes, such as intermediates of the upper PPP, may reach isotopic steady state within minutes to a few hours.[6][7]

  • Slow Turnover Pools: Larger pools, or those further downstream, may take significantly longer to equilibrate, sometimes up to 24 hours or more.[8]

Best Practice: Conduct a time-course experiment. After introducing the D-Ribulose-¹³C, collect samples at multiple time points (e.g., 1, 4, 8, 12, and 24 hours). Analyze the ¹³C enrichment in your target metabolites at each time point. Isotopic steady state is achieved when the enrichment plateaus. For many cell lines, a 24-hour incubation is a reasonable starting point to ensure labeling of a wide range of metabolites.[8]

Q3: Should I use 100% [U-¹³C₅]D-Ribulose or a mixture with its unlabeled counterpart?

A3: The choice between a fully labeled tracer and a mixture depends on the experimental goal.

  • 100% [U-¹³C₅]D-Ribulose: This is often used to maximize the isotopic enrichment in downstream metabolites, which can be beneficial for detecting labeling in low abundance compounds. It simplifies the interpretation of mass spectra as the expected mass shifts are more distinct.

  • Mixture (e.g., 50% ¹³C-labeled, 50% unlabeled): Using a mixture can be more cost-effective and can help to avoid potential metabolic perturbations from a high load of a single isotopologue. It can also be useful for certain types of metabolic flux analysis (MFA) models.

Best Practice: For most qualitative and semi-quantitative tracer studies aiming to identify active pathways, starting with 100% [U-¹³C₅]D-Ribulose is recommended. If quantitative flux analysis is the goal, consulting specialized literature on MFA experimental design is advised, as specific mixtures can provide more precise flux estimates for certain pathways.[8][9]

Q4: How do I account for the contribution of other carbon sources in my media?

A4: It is crucial to be aware of all potential carbon sources in your culture medium, including glucose, glutamine, and amino acids, as these will dilute the ¹³C label from D-Ribulose.

Causality: Cells will simultaneously metabolize other available nutrients. For example, glucose will also feed into the PPP via glucose-6-phosphate, diluting the ¹³C from D-Ribulose-¹³C.

Best Practice:

  • Use Defined Media: Whenever possible, use a chemically defined medium where the concentration of all carbon sources is known.

  • Run Parallel Controls: A critical control is to culture cells in parallel with unlabeled D-Ribulose under the exact same conditions. This allows you to determine the baseline mass isotopomer distribution from natural ¹³C abundance.

  • Consider a "Deep Labeling" Approach: For a comprehensive view of cellular metabolism, you can use a medium where all major carbon sources are ¹³C-labeled.[10] This allows for the identification of endogenously synthesized metabolites versus those taken up from the medium.

ParameterRationaleRecommended Starting Point
D-Ribulose-¹³C Concentration Balance between sufficient label incorporation and avoiding metabolic perturbation.0.5 - 5 mM; perform a dose-response curve.
Labeling Duration Achieve isotopic steady state for target metabolites.12 - 24 hours; perform a time-course experiment.
¹³C Enrichment of Tracer Maximize signal vs. cost and potential artifacts.100% for pathway tracing; mixtures for specific MFA.
Cell Density Ensure cells are in a logarithmic growth phase and not nutrient-limited.Seed cells to reach 70-80% confluency at the time of harvest.
Control Samples Account for natural ¹³C abundance and unlabeled carbon sources.Unlabeled D-Ribulose control; No-cell media control.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a logical framework for troubleshooting common issues.

troubleshooting_workflow cluster_low_labeling Troubleshooting Low Labeling cluster_inconsistent_results Troubleshooting Inconsistency cluster_cell_stress Troubleshooting Cell Stress Start Problem Encountered Low_Labeling Low ¹³C Incorporation Start->Low_Labeling Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Cell_Stress Signs of Cell Stress Start->Cell_Stress Check_Concentration Is tracer concentration too low? Low_Labeling->Check_Concentration Check_Seeding Was cell seeding density consistent? Inconsistent_Results->Check_Seeding Check_Tracer_Toxicity Is the tracer concentration too high? Cell_Stress->Check_Tracer_Toxicity Check_Duration Is labeling duration too short? Check_Concentration->Check_Duration Check_Metabolism Is the metabolic pathway of interest inactive? Check_Duration->Check_Metabolism Check_Extraction Was metabolite extraction efficient? Check_Metabolism->Check_Extraction Check_Passage Are cells at a consistent passage number? Check_Seeding->Check_Passage Check_Extraction_Var Is there variability in the extraction procedure? Check_Passage->Check_Extraction_Var Check_Media_Contamination Is the media or tracer stock contaminated? Check_Tracer_Toxicity->Check_Media_Contamination Check_Glycation Are there signs of non-enzymatic glycation? Check_Media_Contamination->Check_Glycation

Caption: A decision-making workflow for troubleshooting common issues.

Q: Why am I observing low incorporation of the ¹³C label?

A: Low label incorporation can stem from several factors:

  • Sub-optimal Tracer Concentration: As discussed in FAQ1, the D-Ribulose-¹³C concentration may be too low for your specific cell type.

  • Insufficient Incubation Time: Isotopic steady state may not have been reached. This is particularly relevant for metabolites in pathways with slow turnover rates.[5]

  • Low Pathway Activity: The metabolic pathway you are probing may have low activity under your experimental conditions.

  • Inefficient Metabolite Extraction: The protocol for quenching metabolism and extracting metabolites may be suboptimal, leading to loss of labeled compounds.

  • Dilution from Other Carbon Sources: The presence of high concentrations of other unlabeled carbon sources (e.g., glucose) in the medium will dilute the ¹³C label.

Q: My results are inconsistent across biological replicates. What are the likely causes?

A: Variability in labeling experiments often points to inconsistencies in cell culture and sample handling.

  • Cell State and Density: Ensure that cells are seeded at the same density and are in the same phase of growth (typically logarithmic phase) for all replicates. Metabolic profiles can change significantly with cell density and growth phase.

  • Passage Number: Use cells within a consistent and narrow range of passage numbers, as metabolic phenotypes can drift over time in culture.

  • Sample Handling: Standardize all sample handling steps, particularly the timing and execution of quenching and extraction, as these are critical for preserving the in vivo metabolic state.

Q: I'm seeing signs of cellular toxicity (e.g., reduced proliferation, altered morphology). Could the D-Ribulose-¹³C be the cause?

A: Yes, this is a possibility, especially at higher concentrations.

  • Metabolic Overload: High concentrations of any sugar can lead to metabolic stress.[11]

  • Non-Enzymatic Glycation: D-ribose has been shown to have a strong non-enzymatic glycation ability, which can lead to the formation of advanced glycation end-products (AGEs) and induce cellular damage.[3][4] It is plausible that high concentrations of D-Ribulose could have similar effects.

  • Tracer Purity: Ensure the purity of your D-Ribulose-¹³C stock. Contaminants could be the source of toxicity.

Actionable Advice: If you suspect toxicity, perform a dose-response experiment and assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) at each concentration. Choose a concentration that provides adequate labeling without compromising cell health.

Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific cell line and experimental setup.

Protocol 1: Preparation of ¹³C-Labeled Cell Culture Medium
  • Start with a base medium that lacks the unlabeled version of your tracer. For D-Ribulose-¹³C, a custom medium may be required.

  • Reconstitute the base medium according to the manufacturer's instructions.

  • Add all necessary supplements (e.g., fetal bovine serum, glutamine, antibiotics), ensuring you are aware of all potential carbon sources.

  • Prepare a sterile, concentrated stock solution of [U-¹³C₅]D-Ribulose in water or PBS.

  • Spike the D-Ribulose-¹³C stock solution into the medium to achieve the desired final concentration. Ensure thorough mixing.

  • Sterile-filter the final medium using a 0.22 µm filter before use.

Protocol 2: Cell Seeding and Labeling
  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.

  • Allow cells to attach and resume growth for 24 hours in standard, unlabeled medium.

  • Remove the unlabeled medium and wash the cells once with sterile PBS to remove any residual unlabeled nutrients.

  • Add the pre-warmed ¹³C-labeled medium to the cells.

  • Incubate for the predetermined optimal duration to achieve isotopic steady state.

Protocol 3: Metabolite Extraction

This protocol is for adherent cells and aims to rapidly quench metabolic activity and extract polar metabolites.

  • Prepare for extraction: Place culture plates on ice. Have a solution of 80% methanol (pre-chilled to -80°C) and a cell scraper ready.

  • Quench and Lyse: Aspirate the labeling medium. Immediately add the pre-chilled 80% methanol (e.g., 1 mL for a well in a 6-well plate).

  • Scrape and Collect: Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex and Incubate: Vortex the tubes vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis by mass spectrometry.

References

  • Taylor & Francis. (n.d.). Ribulose 5 phosphate – Knowledge and References. Retrieved February 3, 2026, from [Link]

  • McKenna, M. C., et al. (2016). ¹³C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway. Journal of Neuroscience Research, 94(11), 1047-1058.
  • Zhang, J., et al. (2021). ¹³C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv.
  • Leighty, R. W., & Antoniewicz, M. R. (2011). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 633-642.
  • Ahn, W. S., & Antoniewicz, M. R. (2013). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 24(6), 999-1007.
  • FooDB. (2019). Showing Compound D-Ribulose (FDB004270). Retrieved February 3, 2026, from [Link]

  • Britt, C. L., et al. (2023). Bayesian ¹³C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv.
  • 13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved February 3, 2026, from [Link]

  • Metallo, C. M., et al. (2009). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176.
  • ResearchGate. (n.d.). The intracellular metabolism of endogenous and exogenous D-ribose. Retrieved February 3, 2026, from [Link]

  • Metallo, C. M., et al. (2011). Optimization of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(5), 531-540.
  • Dodd, S. L., et al. (2004). The role of ribose in human skeletal muscle metabolism. Medical Hypotheses, 62(5), 819-824.
  • Kerksick, C. M., et al. (2022). The influence of D-ribose ingestion and fitness level on performance and recovery. Journal of the International Society of Sports Nutrition, 19(1), 329-344.
  • Long, C. P., & Antoniewicz, M. R. (2014). ¹³c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. Metabolic Engineering Conference Proceedings.
  • Britt, C. L., et al. (2023). Bayesian ¹³C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 13(11), 1149.
  • Ko, B., et al. (2022). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 12(11), 1121.
  • Podlogar, T., & Wallis, G. A. (2022). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Sports Medicine, 52(Suppl 1), 5-18.
  • Van Zyl, C., et al. (1993). Role of D-ribose as a cometabolite in D-xylose metabolism by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 59(5), 1487-1494.
  • Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering, 16, 21-32.
  • Wei, Y., et al. (2023). Effects of d-ribose on human erythrocytes: Non-enzymatic glycation of hemoglobin, eryptosis, oxidative stress and energy metabolism. Blood Cells, Molecules, and Diseases, 100, 102725.
  • Liang, W., et al. (2011). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(2), 497-504.
  • Boxall, S. F., et al. (2023). Rhythmic Mechanisms Governing CAM Photosynthesis in Kalanchoe fedtschenkoi: High-Resolution Temporal Transcriptomics. International Journal of Molecular Sciences, 24(21), 15893.
  • Gonzalez, F. J., et al. (2023).
  • NutraIngredients-USA.com. (2021). New research will place D-ribose atop 'mitochondrial health' pyramid, expert says. Retrieved February 3, 2026, from [Link]

  • Lane, A. N., et al. (2011). Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C₂]glucose. Cancer & Metabolism, 1(1), 1-9.
  • Nöh, K., & Wiechert, W. (2006). ¹³C labeling experiments at metabolic nonstationary conditions: An exploratory study. Biotechnology and Bioengineering, 94(2), 234-251.

Sources

Technical Support Center: Normalization Strategies for D-Ribulose-13C Metabolomics Data

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Scope: LC-MS/GC-MS Metabolomics, Pentose Phosphate Pathway (PPP), Central Carbon Metabolism. Document ID: TSC-MET-13C-RIB

Core Directive & Scientific Context

D-Ribulose-13C (typically U-13C5) is a high-value stable isotope internal standard (IS). Unlike generic standards, it specifically targets the Pentose Phosphate Pathway (PPP) and polar central carbon metabolism. Its utility lies in its ability to mimic the physicochemical properties (retention time, ionization efficiency, matrix effects) of endogenous pentose phosphates (Ribose-5P, Ribulose-5P) without natural abundance interference.

However, improper normalization using this standard can introduce technical artifacts due to three specific risks:

  • Isomerization: Ribulose interconverts with Ribose and Arabinose.

  • In-Source Fragmentation: Loss of phosphate groups in LC-MS.

  • Matrix Mismatch: If the IS does not equilibrate with the intracellular matrix during extraction.

This guide details the normalization logic required to turn raw signal intensity into biological insight.

Pre-Analytical Protocol: The Foundation of Normalization

Normalization fails if the input data is compromised. The following protocol ensures the D-Ribulose-13C standard is introduced correctly to serve as a valid normalization factor.

Workflow: Co-Extraction Spike-In

Do not spike post-extraction. The IS must experience the same extraction efficiency losses as the endogenous metabolites.

Reagents:

  • Extraction Solvent: 80:20 Acetonitrile:Water (pre-chilled to -20°C).

  • IS Stock: D-Ribulose-13C (1 mM in water).

  • Working Solvent: Spike IS Stock into Extraction Solvent to achieve final concentration of 1–5 µM.

Step-by-Step Protocol:

  • Quenching: Add pre-chilled Working Solvent directly to the cell pellet or tissue homogenate.

  • Equilibration: Vortex vigorously for 30 seconds. Critical: This allows the 13C-IS to mix with the intracellular pool.

  • Lysis: Perform physical disruption (bead beating or sonication) at 4°C.

  • Precipitation: Incubate at -20°C for 1 hour to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to LC-MS vials.

Visual Workflow: Extraction & Spike-In Logic

ExtractionWorkflow Sample Biological Sample (Cell Pellet/Tissue) Mix Vortex & Lysis (Equilibration) Sample->Mix Solvent Extraction Solvent (80% ACN + 13C-Ribulose) Solvent->Mix Spike-in Precip Protein Ppt (-20°C, 1 hr) Mix->Precip Centrifuge Centrifugation (14k x g) Precip->Centrifuge LCMS LC-MS Analysis (HILIC Neg Mode) Centrifuge->LCMS Supernatant

Caption: Critical path for Internal Standard (IS) introduction. The IS must be present during the lysis step to correct for extraction efficiency.

Normalization Strategies & Algorithms

Once data is acquired, you must choose a mathematical strategy. Do not apply multiple normalization methods sequentially without validation.

Strategy A: Ratio-Based Normalization (Targeted)

Best for: Quantifying PPP metabolites (Ribose-5P, Sedoheptulose-7P, etc.) where D-Ribulose-13C is a structural analogue. Mechanism:



  • Pros: Corrects for specific ionization suppression and injection volume errors.

  • Cons: If the IS degrades (isomerizes) differently than the analyte, it introduces bias.

Strategy B: Probabilistic Quotient Normalization (PQN) (Untargeted)

Best for: Global metabolomics where D-Ribulose-13C is just one of many standards, or if the IS shows high technical variance. Mechanism:

  • Calculate a "Reference Spectrum" (usually the median of all QC samples).

  • For each sample, calculate the quotient of each metabolite against the Reference.

  • The normalization factor is the median of these quotients.[1]

Strategy C: Best-Matched Internal Standard (B-MIS)

Best for: Large-scale studies. Mechanism: An algorithm selects the IS (from a cocktail) that has the highest correlation with a specific analyte across QC samples, rather than assigning based on chemical class alone.

Comparison of Methods
FeatureRatio-Based (13C-Ribulose)Total Ion Current (TIC)PQN (Probabilistic Quotient)
Assumption IS behaves exactly like analyteTotal mass load is constantMost metabolites do not change
Matrix Correction High (If IS is matched)NoneModerate
Batch Effect Removal HighLowHigh
Risk IS degradation skews dataMasking of biological signalRequires robust QC samples
Decision Logic: Selecting the Right Method

NormDecision Start Start: Data Normalization CheckIS Check 13C-Ribulose CV% in QCs Start->CheckIS Stable CV < 15%? CheckIS->Stable Targeted Is study Targeted (PPP focus)? Stable->Targeted Yes Investigate Investigate Extraction/Inst (Do not normalize yet) Stable->Investigate No (IS Unstable) UseRatio Use Strategy A: IS Ratio Normalization Targeted->UseRatio Yes UsePQN Use Strategy B: PQN Normalization Targeted->UsePQN No (Global Profiling)

Caption: Decision tree for selecting normalization algorithms based on Internal Standard stability and study design.

Troubleshooting & FAQs

Issue 1: "My D-Ribulose-13C peak is splitting into two."

Diagnosis: Isomerization or Anomerization.

  • Cause: In aqueous solution, Ribulose can tautomerize to Ribose or Arabinose. Furthermore, reducing sugars exist as alpha/beta anomers.

  • Impact: If your integration window only captures one peak, normalization will be erratic.

  • Solution:

    • Chromatography: Use HILIC (Amide columns) which often separates isomers.

    • Temperature: Lower the column temperature (e.g., 25°C vs 40°C) to slow on-column anomerization.

    • Integration: Sum the areas of the split peaks if they are confirmed to be the same mass and isotopologue.

Issue 2: "The 13C-Standard intensity drops over the course of the batch."

Diagnosis: Instrument Drift or Degradation.

  • Cause: ESI source contamination (Drift) or instability of the standard in the autosampler (Degradation).

  • Differentiation Test:

    • Plot raw intensity of Endogenous Ribulose vs. 13C-Ribulose.

    • If both drop: It is Instrument Drift. Action: Use Ratio Normalization (Strategy A) or PQN.

    • If only 13C drops: It is degradation. Action: Do NOT use Ratio Normalization. Use PQN or LOESS correction.

Issue 3: "Negative values after normalization."

Diagnosis: Background Subtraction Error.

  • Cause: Some software subtracts a "blank" value. If the blank has noise and the sample is low concentration, this results in negatives.

  • Solution: Enforce a "floor" value (e.g., 1/2 of the minimum detectable signal) rather than subtracting blanks blindly.

Advanced FAQs (Expert Corner)

Q: Can I use D-Ribulose-13C to normalize lipidomics data? A: No. Normalization relies on the IS experiencing similar matrix effects (ion suppression) as the analyte. D-Ribulose is highly polar (logP < -1). Lipids are non-polar. They elute at different times and experience different suppression zones. Use a lipid-specific IS (e.g., 13C-PC or SPLASH mix) for lipids.

Q: How do I handle "Cross-Contribution" (Isotope Overlap)? A: If your 13C-Ribulose (M+5) is very high concentration, impurities (M+4) might contribute to the endogenous signal.

  • Check: Run a "Blank + IS" sample.

  • Measure: Signal at M+0 (Endogenous mass).

  • Correction: If M+0 signal is >1% of your biological sample signal, you must mathematically subtract this contribution before calculating ratios.

Q: What is the "Gold Standard" for validating my normalization? A: The Relative Standard Deviation (RSD) of Quality Control (QC) samples .

  • Calculate RSD for all metabolites in Pooled QCs before normalization.

  • Calculate RSD after normalization.

  • A successful strategy shifts the median RSD from >20% to <10%.

References

  • Dieterle, F., et al. (2006). "Probabilistic Quotient Normalization as Robust Method to Account for Dilution of Complex Biological Mixtures." Analytical Chemistry. Link

  • Sysi-Aho, M., et al. (2007). "Normalization method for metabolomics data using optimal selection of multiple internal standards." BMC Bioinformatics. Link

  • Boysen, A.K., et al. (2018). "Best-Matched Internal Standard Normalization in Liquid Chromatography-Mass Spectrometry Metabolomics Applied to Environmental Samples." Analytical Chemistry. Link

  • Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link

Sources

Validation & Comparative

Comparative Guide: 13C-Labeled Pentose Sugars in Structural Biology and Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a 13C-labeled pentose sugar—specifically Ribose , Xylose , or Arabinose —is rarely interchangeable. It is dictated by the biological question: are you resolving the 3D architecture of a nucleic acid, or are you quantifying the catabolic efficiency of a microbial cell factory?

This guide compares these isotopologues based on their distinct roles. [U-13C] Ribose serves as the industry standard for RNA/DNA NMR structural determination, offering complete spin-system connectivity. In contrast, [1-13C] Xylose and [1-13C] Arabinose are predominantly deployed in metabolic engineering to trace non-oxidative Pentose Phosphate Pathway (PPP) fluxes and alternative catabolic routes (e.g., Weimberg pathway) in biofuel-producing microbes.

Part 1: The Landscape of 13C Pentoses

The following table contrasts the three primary 13C-pentose classes available to researchers.

Table 1: Comparative Specifications of 13C-Labeled Pentoses

Feature[U-13C] Ribose [1-13C] Xylose [1-13C] Arabinose
Primary Application Structural Biology (NMR) RNA/DNA backbone assignment.Metabolic Flux Analysis (MFA) Yeast/Bacterial biofuel optimization.Microbial Physiology Gene regulation (ara operon) & pathogenesis.
Detection Method Multi-dimensional NMR (HCN, HCP).LC-MS/MS or GC-MS (Fluxomics).LC-MS/MS or GC-MS.[1]
Metabolic Entry Phosphorylated to Ribose-5P (Nucleotide synthesis).Isomerized to Xylulose-5P (PPP entry).Isomerized to Ribulose-5P (PPP entry).
Key Advantage Provides complete C-C coupling information for sugar pucker analysis.Distinguishes Oxidative vs. Non-Oxidative PPP flux in engineered strains.Traces specific catabolic bypasses in Pseudomonas and Lactobacillus.
Cost Tier High (

$)
Moderate (

)
Moderate (

)
Common Variants [U-13C], [5-13C] (for specific relaxation studies).[1-13C], [2-13C], [U-13C].[1-13C], [5-13C].[2]

Part 2: Structural Biology – The Case for [U-13C] Ribose

In the context of RNA therapeutics and aptamer development, 13C-Ribose is not a metabolic tracer; it is a structural scaffold.

Mechanistic Insight: The Sugar Pucker

The conformation of the ribose sugar (C3'-endo vs. C2'-endo) dictates the A-form or B-form helix geometry.

  • Why [U-13C]? To determine this conformation via NMR, one must measure the scalar couplings (

    
    ) and carbon chemical shifts. Uniform labeling allows for HCCH-TOCSY  experiments, where magnetization is transferred through the entire carbon backbone (C1'→C2'→C3'→C4'→C5').
    
  • Causality: Without uniform 13C labeling, the spectral overlap in large RNA molecules (>30 nt) makes assigning the sugar resonances impossible. The 13C dispersion spreads these peaks into a third dimension, resolving the structure [1].

Self-Validating Protocol: In Vitro Transcription with 13C-NTPs

Note: Researchers rarely feed 13C-ribose to cells for structure; they synthesize 13C-Nucleotide Triphosphates (NTPs) using 13C-Ribose as a precursor or purchase 13C-NTPs directly.

Protocol Summary:

  • Template Prep: Linearize plasmid DNA containing T7 promoter.

  • Reaction: Combine T7 RNA polymerase, [U-13C] rNTPs (ATP, GTP, CTP, UTP), and MgCl2.

  • Purification: PAGE purification is mandatory to remove abortive transcripts which cause NMR line broadening.

  • Validation: Run a 1D 1H-NMR. Sharp peaks at 5-6 ppm (H1') and 10-14 ppm (Imino protons) confirm folding.

Part 3: Metabolic Flux Analysis – Xylose & Arabinose

In metabolic engineering, particularly for lignocellulosic biofuel production, the goal is to force microbes (like S. cerevisiae or E. coli) to consume pentose sugars derived from plant biomass.

The Challenge: The Non-Oxidative PPP

When cells consume Glucose, flux through the Pentose Phosphate Pathway (PPP) is oxidative (generating NADPH). When cells consume Xylose , they enter the PPP directly at the non-oxidative branch.[3]

  • Why [1-13C] Xylose? This specific label allows researchers to track the activity of Transketolase (TK) and Transaldolase (TA) .

  • Tracing Logic:

    • [1-13C] Xylose

      
       [1-13C] Xylulose-5P.
      
    • Transketolase moves C1-C2.

    • If the label appears in Fructose-6-P (C1) , the carbon passed through the standard non-oxidative branch.

    • If the label appears in Pyruvate (C1) via the phosphoketolase shunt (an alternative pathway), the mass isotopomer distribution (MID) shifts [2].

Diagram: 13C-Pentose Flux Mapping

The following diagram illustrates how 13C-labeled pentoses enter metabolism and how their carbons are scrambled by Transketolase, a critical tracking mechanism for flux analysis.

PentoseFlux Xylose [1-13C] Xylose (Substrate) Xyl5P Xylulose-5P (Label at C1) Xylose->Xyl5P Xylose Isomerase + Xylulokinase Arabinose [1-13C] Arabinose (Substrate) Rib5P Ribose-5P Arabinose->Rib5P Ara Isomerase + Ribulokinase GAP Glyceraldehyde-3P (C3) Xyl5P->GAP Transketolase (TK) Donates C1-C2 S7P Sedoheptulose-7P (C7) Rib5P->S7P TK Acceptor F6P Fructose-6P (Glycolysis Entry) GAP->F6P Transaldolase E4P Erythrose-4P S7P->E4P Transaldolase

Caption: Carbon fate map showing how [1-13C] pentoses enter the Non-Oxidative PPP. Transketolase activity splits the carbon backbone, redistributing the 13C label into Glycolysis intermediates (GAP/F6P).

Part 4: Experimental Protocol for 13C-Flux Analysis

This protocol is designed for LC-MS/MS analysis of intracellular metabolites after feeding [1-13C] Xylose. This approach avoids the derivatization steps required for GC-MS, preserving labile phosphates.

Culture & Labeling[4][5]
  • Medium: Minimal medium (M9) with 100% [1-13C] Xylose (typically 2-4 g/L) as the sole carbon source.

  • Steady State: Harvest cells in mid-exponential phase (OD600 ~ 1.0) to ensure metabolic steady state (isotopic stationarity).

  • Quenching (Critical): Rapidly filter 1 mL of culture onto a nylon membrane (0.2 µm). Immediately submerge the filter in -20°C Acetonitrile:Methanol:Water (40:40:20) .

    • Why? Metabolism turns over in milliseconds. Cold organic solvent stops enzyme activity instantly and lyses cells.

Extraction & Separation
  • Extraction: Vortex the filter in the solvent for 15 mins at 4°C. Centrifuge to remove cell debris.

  • LC Conditions: Use an Ion-Pairing method (e.g., Tributylamine) on a C18 column or a HILIC column (ZIC-pHILIC).

    • Reasoning: Pentose phosphates (Xyl5P, Rib5P) are highly polar and will not retain on standard C18 without ion pairing [3].

Mass Spectrometry & Data Processing
  • Detection: Operate in Negative Ion Mode (ESI-).

  • MRM Transitions: Monitor parent/daughter ions for Xyl5P (229 -> 97) and its isotopologues (M+0, M+1, M+2...).

  • Natural Abundance Correction: Use software (e.g., IsoCor, 13C-Flux) to correct for naturally occurring 13C (1.1%).

  • Validation Check: The M+0 fraction of Xylose in the supernatant should remain constant throughout the experiment. If M+0 decreases, it suggests contamination or unexpected dilution.

Part 5: Selection Matrix

Use this decision logic to select the correct reagent.

SelectionMatrix Start Start: Define Goal Q1 Is the goal Structural or Metabolic? Start->Q1 Struct Structural Biology (RNA/DNA) Q1->Struct Meta Metabolic Flux Analysis Q1->Meta Res High Resolution Backbone Assignment? Struct->Res Substrate What is the Carbon Source? Meta->Substrate RiboseU Select: [U-13C] Ribose Res->RiboseU Yes RiboseS Select: [5-13C] Ribose (Specific Probes) Res->RiboseS No (Large Complex) Xyl Select: [1-13C] Xylose Substrate->Xyl Lignocellulosic Yeast/Bacteria Ara Select: [1-13C] Arabinose Substrate->Ara Pathogens/Ara Operon

Caption: Decision tree for selecting 13C-pentose reagents based on experimental intent (Structure vs. Flux) and biological system.

References

  • Pardi, A. (2025).[4][5] Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. Link

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. PMC (NIH). Link

  • Shimadzu Technical Report. (2018). 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. Link

  • Tang, Y. J., et al. (2018). Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing. Frontiers in Microbiology. Link

  • Führer, T., et al. (2005). Computational evaluation of 13C-labeled tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Link

Sources

The Reality Check: Validating Flux Balance Analysis with 13C-MFA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flux Balance Analysis (FBA) is the standard for predicting cellular metabolism at the genome scale, but it relies on a critical assumption: that cells operate optimally to maximize a specific objective (usually biomass).[1][2][3] In complex biological systems—particularly mammalian cells or engineered strains—this assumption frequently fails.

13C-Metabolic Flux Analysis (13C-MFA) is the only method to empirically measure intracellular carbon traffic. This guide details how to use 13C-MFA not as a competitor to FBA, but as its ultimate validation tool. We will explore the discrepancies between in silico predictions and in vivo reality, and provide a rigorous protocol for bridging that gap.

Part 1: The Comparative Landscape

Prediction vs. Measurement

To a metabolic engineer, FBA is the "Road Map" (showing all possible routes), while 13C-MFA is the "Traffic Report" (showing where the cars are actually driving).

FeatureFlux Balance Analysis (FBA)13C-Metabolic Flux Analysis (13C-MFA)
Core Principle Stoichiometric Constraints: Optimizes a mathematical objective function (e.g.,

) within a solution space.[2]
Isotopic Tracing: Tracks the physical movement of heavy carbon atoms (

) through metabolic networks to calculate rates.
Input Data Genome sequence, stoichiometry matrix (

), uptake rates.
Mass Isotopomer Distributions (MIDs) from MS/NMR, uptake rates, stoichiometry.
Scope Genome-scale (thousands of reactions).Central Carbon Metabolism (glycolysis, TCA, PPP, amino acids).
Computational Cost Low (Linear Programming, seconds).High (Non-linear fitting, minutes to hours).
Primary Failure Mode Regulatory Blindness: Cannot predict futile cycles or suboptimal fluxes caused by allosteric regulation.Network Incompleteness: If a reaction isn't in the model, the isotope data cannot be fitted (poor

stats).
Accuracy Qualitative to Semi-Quantitative.Quantitative (Gold Standard).
The Validation Logic

We do not perform 13C-MFA to replace FBA (it's too expensive for genome-scale). We use it to constrain the FBA solution space.

ValidationLoop FBA_Model Genome-Scale Model (GEM) Prediction FBA Prediction (Flux Map) FBA_Model->Prediction Optimize Objective Validation Compare Fluxes (Error Analysis) Prediction->Validation In Silico Experiment 13C Tracer Experiment MS_Data Mass Spectrometry (MDVs) Experiment->MS_Data Quench & Extract MFA_Calc 13C-MFA Fitting MS_Data->MFA_Calc Isotope Mapping MFA_Calc->Validation In Vivo Refinement Add Constraints (Transcriptomics/Kinetics) Validation->Refinement Discrepancy Found Refinement->FBA_Model Update Bounds

Figure 1: The Iterative Validation Loop. FBA predictions act as the hypothesis; 13C-MFA provides the empirical falsification or confirmation.

Part 2: Experimental Protocol (The Self-Validating Workflow)

Scientific Integrity Note: A 13C experiment is worthless if the metabolic state changes during labeling. The protocol below emphasizes isotopic steady state and metabolic stationarity .

Step 1: Tracer Selection Strategy

The choice of tracer dictates which pathways you can resolve. This is not arbitrary; it is based on atom transitions.

  • [1,2-13C]Glucose: The modern standard.[4] Resolves glycolysis vs. Pentose Phosphate Pathway (PPP) and TCA cycle fluxes better than uniform labeling alone.

  • [U-13C]Glucose: Useful for generating highly labeled fragments for polymer synthesis analysis but poor for resolving internal cyclic fluxes.

  • [1-13C]Glucose: specifically differentiates PPP (loss of C1 as CO2) from Glycolysis (retention of C1).

Step 2: The Culture & Quenching Protocol

Objective: Capture the "snapshot" of metabolism without artifactual degradation.

  • Pre-Culture Adaptation: Pass cells at least twice in the labeled medium to ensure pseudo-steady state (for biomass labeling) or maintain metabolic steady state (for metabolic flux analysis).

  • The Tracer Phase:

    • Method: Chemostat (preferred for steady state) or mid-exponential batch phase.

    • Requirement: Substrate concentration must remain constant enough to assume constant uptake flux.

  • Rapid Quenching (The Critical Step):

    • Metabolism turns over in milliseconds. Slow cooling alters the result.

    • Protocol: Direct injection of culture into -40°C 60% Methanol .

    • Why: This instantly freezes enzyme activity and prevents metabolite leakage.

  • Extraction:

    • Centrifuge at -20°C.

    • Extract intracellular metabolites using cold chloroform/methanol/water extraction.

Step 3: Mass Spectrometry & Data Processing

We measure the Mass Distribution Vector (MDV) —the ratio of isotopologues (M+0, M+1, M+2...).

  • Instrument: GC-MS (for central carbon metabolites like amino acids/TCA intermediates) or LC-MS/MS (for phosphorylated intermediates).

  • Correction: Raw MS data must be corrected for natural isotope abundance (C, H, N, O, Si) using software like IsoCor or PyMFA.

Part 3: Data Analysis & Integration

Calculating the Discrepancy

Once you have the 13C-MFA flux map, compare it to the FBA prediction using the Euclidean distance or relative error for key nodes (e.g., Pyruvate Branch Point).

Common Discrepancy Points:

  • The Warburg Effect (Mammalian/Cancer): FBA often predicts high TCA cycle flux (efficient ATP generation). 13C-MFA frequently reveals high lactate secretion (aerobic glycolysis) even in the presence of oxygen.

  • Futile Cycles: FBA eliminates cycles (Pyruvate

    
     OAA 
    
    
    
    PEP) to maximize efficiency. 13C-MFA detects these "energy wasting" loops which are critical for regulation.
Integration Workflow (Graphviz)

How to turn 13C data into FBA constraints.

IntegrationStrategy cluster_inputs Data Inputs cluster_constraints Constraint Application MFA_Flux 13C Measured Fluxes (v_net, v_xch) Hard_Constraint Fix Measured Fluxes (Lower/Upper Bounds) MFA_Flux->Hard_Constraint Biomass Measured Growth Rate (µ) Biomass->Hard_Constraint FBA_Solver Constraint-Based Solver (COBRApy / MATLAB) Result Validated Flux Map (High Confidence) FBA_Solver->Result Hard_Constraint->FBA_Solver v_min < v < v_max Soft_Constraint Relax Bounds (Allow 5-10% Error) Soft_Constraint->FBA_Solver If Infeasible

Figure 2: Integration Strategy. Measured 13C fluxes are applied as hard constraints (bounds) to the FBA model, shrinking the solution space to biologically relevant phenotypes.

Part 4: Case Study Performance Data

Scenario: E. coli central carbon metabolism under glucose limitation.

The table below illustrates a typical validation run. Note how FBA (optimizing for biomass) underestimates overflow metabolism (Acetate) and overestimates TCA cycle efficiency compared to the 13C-MFA "Ground Truth."

Reaction PathwayFBA Prediction (mmol/gDCW/h)13C-MFA Measurement (mmol/gDCW/h)Relative ErrorInterpretation
Glucose Uptake 10.0 (Fixed)10.0 (Fixed)0%Input Constraint
Glycolysis (PGI) 7.86.2+25%FBA underestimates PPP flux
Pentose Phosphate (G6PDH) 2.13.6-41%Critical Mismatch: Cell directs more carbon to NADPH than biomass opt. predicts.
TCA Cycle (CS) 6.54.1+58%FBA assumes full respiration; 13C shows repression.
Acetate Secretion 0.02.8N/AFBA predicts zero waste; Reality shows overflow metabolism.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology. Link

  • Orth, J. D., Thiele, I., & Palsson, B. Ø. (2010). What is flux balance analysis? Nature Biotechnology. Link

  • Wiechert, W. (2001).[5] 13C metabolic flux analysis. Metabolic Engineering. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis: methodology and applications in metabolic engineering. Journal of Biotechnology. Link

  • Toyama, Y., et al. (2024). Validation of genome-scale metabolic models using 13C-MFA data. Metabolic Engineering Communications. Link

Sources

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